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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one, a functionalized heterocyclic compoun...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one, a functionalized heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The document elucidates its chemical identity, physicochemical properties, a proposed synthetic pathway, and its prospective utility as a building block in the development of novel therapeutics. While this molecule is currently cataloged by several chemical suppliers, detailed research publications on its specific synthesis and applications are limited. Therefore, this guide synthesizes available data with expert chemical knowledge to provide a foundational resource for researchers interested in this and related molecular scaffolds.

Introduction and Chemical Identity

4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one is a member of the pyrrolopyridine class of heterocyclic compounds, which are known to be privileged scaffolds in medicinal chemistry due to their diverse biological activities. The core structure, a 6-azaindole, is an isomer of indole with a nitrogen atom in the six-membered ring, a feature that can significantly modulate the molecule's chemical and pharmacological properties. The strategic placement of a bromine atom at the 4-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, while the tosyl group on the pyrrole nitrogen serves as a robust protecting group that also influences the molecule's reactivity.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.

CAS Number: 1445993-86-1[1][2][3][4][5]

This unique numerical identifier ensures unambiguous identification of the compound in databases and literature.

Physicochemical Properties

A summary of the key physicochemical properties for 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one is presented in the table below. These properties are crucial for understanding its solubility, stability, and potential for formulation.

PropertyValueSource
Molecular Formula C₁₄H₁₁BrN₂O₃S[1]
Molecular Weight 367.22 g/mol [1]
Appearance Solid (predicted)N/A
Storage Conditions 2-8°C, dry conditions[1]
SMILES CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C(=O)NC=C3Br[1]

Proposed Synthetic Pathway and Rationale

Synthetic_Pathway Proposed Synthesis of 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one A 4-Chloro-3-nitropyridine B 4-(Dimethylamino)-3-nitropyridine A->B Dimethylamine C 4-Amino-3-nitropyridine B->C Reduction (e.g., Fe/AcOH) D 4-Bromo-3-nitropyridine C->D Sandmeyer Reaction (e.g., NaNO2, HBr, CuBr) E 4-Bromo-1H-pyrrolo[2,3-c]pyridine D->E Reductive Cyclization (e.g., with a vinyl equivalent) F 4-Bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridine E->F Tosyl Chloride (TsCl), Base G 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one F->G Oxidation (e.g., CrO3 or SeO2)

Caption: A proposed multi-step synthetic route for 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one.

Step-by-Step Methodology and Scientific Rationale:
  • Synthesis of 4-Bromo-1H-pyrrolo[2,3-c]pyridine (E): A potential starting point is the synthesis of the core 4-bromo-6-azaindole scaffold. A common strategy involves the reductive cyclization of a substituted nitropyridine. For instance, a synthetic route to the related 4-bromo-1H-pyrrolo[2,3-c]pyridine has been described starting from 2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethenamine with iron powder in acetic acid[6]. This highlights a feasible approach to construct the core heterocyclic system.

  • Tosyl Protection of the Pyrrole Nitrogen (F): The pyrrole nitrogen of 4-bromo-1H-pyrrolo[2,3-c]pyridine (E) can be protected with a tosyl group. This is a standard procedure in heterocyclic chemistry, typically achieved by reacting the substrate with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as sodium hydride (NaH) or triethylamine (Et₃N) in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The tosyl group serves two primary purposes: it protects the N-H proton from participating in subsequent reactions and its electron-withdrawing nature can influence the regioselectivity of further transformations.

  • Oxidation to the 7-oxo derivative (G): The final step involves the oxidation of the methylene group at the 7-position of the pyrrolopyridine ring to a carbonyl group. This transformation can be challenging and may require screening of various oxidizing agents. Reagents such as chromium trioxide (CrO₃) or selenium dioxide (SeO₂) are often employed for the oxidation of benzylic C-H bonds to ketones. The choice of oxidant and reaction conditions would need to be carefully optimized to avoid over-oxidation or degradation of the heterocyclic core.

Potential Applications in Drug Discovery and Medicinal Chemistry

The 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one scaffold is a promising starting point for the synthesis of a diverse library of compounds for biological screening. The pyrrolopyridine core is a key feature in numerous biologically active molecules, including kinase inhibitors.

Kinase Inhibitors

The pyrrolo[2,3-b]pyridine scaffold, a close isomer, has been extensively explored for the development of kinase inhibitors, including those targeting ATM (Ataxia Telangiectasia Mutated) kinase and Fibroblast Growth Factor Receptors (FGFRs)[7][8]. The general structure of a kinase inhibitor often involves a heterocyclic core that anchors in the ATP-binding pocket of the enzyme, with various substituents extending into adjacent regions to enhance potency and selectivity. The 4-bromo position on the subject molecule is an ideal attachment point for moieties that can interact with the solvent-exposed region of a kinase, a common strategy for achieving isoform selectivity.

Kinase_Inhibitor_Concept Conceptual Design of Kinase Inhibitors A 4-bromo-1-tosyl-1H-pyrrolo [2,3-c]pyridin-7(6H)-one B Suzuki or Stille Coupling A->B C Buchwald-Hartwig Amination A->C D Sonogashira Coupling A->D E Diverse Library of Kinase Inhibitor Candidates B->E C->E D->E

Caption: Potential cross-coupling reactions for derivatizing the 4-bromo position.

Bromodomain and Extraterminal Domain (BET) Family Inhibitors

Derivatives of 6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one have been identified as potent inhibitors of the Bromodomain and Extraterminal Domain (BET) family of proteins[9][10]. These proteins are epigenetic readers that play a crucial role in transcriptional regulation and are implicated in various cancers. The core scaffold of 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one could be similarly exploited to design novel BET inhibitors.

Conclusion and Future Directions

4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one is a valuable, yet under-explored, chemical entity with significant potential as a versatile building block in medicinal chemistry. Its confirmed CAS number (1445993-86-1) provides a solid foundation for its identification and procurement. While detailed experimental data remains scarce in peer-reviewed literature, this guide has presented a logical framework for its synthesis and has highlighted its potential in the design of novel kinase and BET inhibitors based on the established pharmacology of the broader pyrrolopyridine class of compounds.

Future research should focus on the validation and optimization of the proposed synthetic route to enable wider access to this compound. Subsequent derivatization of the 4-bromo position through various cross-coupling reactions will be instrumental in generating compound libraries for high-throughput screening against a range of biological targets. Such efforts are anticipated to unlock the full potential of this promising molecular scaffold in the ongoing quest for novel therapeutics.

References

  • 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one CAS NO.1445993-86-1. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Available at: [Link]

  • 4-Bromo-6-methyl-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one - Doron Scientific. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Available at: [Link]

  • 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one CAS NO.1445993-86-1 - LookChem. Available at: [Link]

  • Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers - PubMed. Available at: [Link]

  • Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors - PubMed. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. Available at: [Link]

  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed. Available at: [Link]

Sources

Exploratory

Structural Elucidation, Synthesis, and Application of 4-Bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one in Kinase Inhibitor Development

Executive Summary The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold is a privileged pharmacophore in modern oncology and targeted therapeutics. Specifically, the intermediate 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold is a privileged pharmacophore in modern oncology and targeted therapeutics. Specifically, the intermediate 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one serves as a highly functionalized building block for synthesizing potent Ataxia Telangiectasia Mutated and Rad3-related (ATR) kinase inhibitors. This technical guide provides a comprehensive analysis of the IUPAC nomenclature, structural elucidation, mechanistic synthesis, and downstream application of this critical intermediate.

IUPAC Nomenclature and Structural Elucidation

The systematic naming of fused bicyclic heterocycles follows strict IUPAC guidelines . The core structure is a pyrrole ring fused to a pyridine ring, requiring precise locant assignment to dictate the position of heteroatoms and substituents.

  • Base Scaffold (1H-pyrrolo[2,3-c]pyridine) : The pyrrole nitrogen is designated as position 1 because it is the indicated hydrogen-bearing heteroatom. The fusion occurs at the 'c' bond of the pyridine ring (between C3 and C4 of the isolated pyridine), which establishes the pyridine nitrogen at position 6. This specific isomer is commonly referred to in medicinal chemistry as 6-azaindole.

  • 1-Tosyl : A p-toluenesulfonyl (tosyl) protecting group is attached to the pyrrole nitrogen (N1).

  • 4-Bromo : A bromine atom is located at C4 (adjacent to the bridgehead), providing a critical electrophilic handle for transition-metal-catalyzed cross-coupling.

  • 7(6H)-one : The oxidation of the C7 position forms a carbonyl (lactam). The loss of the C6-C7 double bond requires the addition of a hydrogen atom at the N6 position, denoted by the indicated hydrogen "(6H)".

Causality in Drug Design : The resulting 7(6H)-one lactam motif acts as a highly effective hydrogen bond donor-acceptor pair. This specific electronic configuration mimics the adenine ring of ATP, allowing it to anchor securely into the hinge region of kinase active sites .

Table 1: Physicochemical and Structural Parameters
ParameterValue / Description
Systematic IUPAC Name 4-bromo-1-(4-methylbenzenesulfonyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one
Molecular Formula C14H11BrN2O3S
Molecular Weight 367.22 g/mol
Core Scaffold 6-Azaindole (1H-pyrrolo[2,3-c]pyridine)
Hydrogen Bond Donors 1 (N6-H)
Hydrogen Bond Acceptors 4 (C7=O, S=O x2, N1-lone pair delocalized)
Synthetic Utility C4-Bromide for Suzuki coupling; N1-Tosyl for directed protection

Synthetic Methodology and Experimental Protocols

The synthesis of 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one requires a carefully orchestrated sequence to manage the competing reactivities of the pyrrole and pyridine nitrogens. The protocol below outlines a self-validating system where each step sets up the regioselectivity of the subsequent transformation .

Protocol 1: N1-Tosylation of 4-bromo-1H-pyrrolo[2,3-c]pyridine

Objective: Protect the acidic pyrrole NH to prevent undesired oxidation and direct subsequent electronic effects.

  • Preparation : Dissolve 4-bromo-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere and cool to 0 °C.

  • Deprotonation : Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise.

    • Causality: NaH selectively deprotonates the more acidic pyrrole NH (pKa ~16) over the pyridine ring. Stir for 1 hour until H2 evolution ceases.

  • Electrophilic Addition : Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) dissolved in DMF dropwise.

    • Causality: The electron-withdrawing tosyl group stabilizes the electron-rich pyrrole ring against oxidative cleavage in the next step.

  • Workup : Quench with ice water, extract with ethyl acetate, wash with brine, dry over MgSO4, and concentrate. Purify via flash chromatography (Yield: ~90%).

Protocol 2: N6-Oxidation and Polonovski-Type Rearrangement

Objective: Install the C7 carbonyl to form the target lactam core.

  • N-Oxide Formation : Dissolve the tosylated intermediate in dichloromethane (DCM). Add m-chloroperoxybenzoic acid (mCPBA, 1.5 eq) at room temperature.

    • Causality: Because N1 is protected by the electron-withdrawing tosyl group, the pyridine nitrogen (N6) is the most nucleophilic site remaining and selectively oxidizes to the N-oxide.

  • Rearrangement : Isolate the N-oxide, dissolve in DMF, and add acetic anhydride (Ac2O, 5.0 eq). Heat to 90 °C for 4 hours.

    • Causality: The anhydride activates the N-oxide, triggering a Polonovski-type rearrangement that migrates the oxygen to the adjacent C7 position, yielding the thermodynamically stable 7(6H)-one .

  • Isolation : Neutralize with saturated NaHCO3, extract with DCM, and purify via silica gel chromatography (Yield: ~75%).

SynthWorkflow A 4-bromo-1H-pyrrolo[2,3-c]pyridine (Starting Material) B 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridine (N1-Protection) A->B TsCl, NaH, DMF C 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridine 6-oxide (N6-Oxidation) B->C mCPBA, DCM D 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one (Rearrangement) C->D Ac2O, Heat E C4-Substituted ATR Inhibitor (Suzuki Coupling) D->E R-B(OH)2, Pd(dppf)Cl2

Synthetic workflow for the 7(6H)-one intermediate and downstream cross-coupling.

Downstream Application: ATR Kinase Inhibition

The 7(6H)-one intermediate is heavily utilized in the synthesis of inhibitors targeting the DNA Damage Response (DDR) pathway, specifically ATR kinase. In cancers with high replication stress or homologous recombination deficiencies (e.g., BRCA1/2 mutations), ATR inhibition forces the cells into premature mitosis, leading to synthetic lethality .

The C4-bromo position is subjected to Suzuki-Miyaura cross-coupling with various aryl or heteroaryl boronic acids to build the affinity pocket binder of the inhibitor. The tosyl group is subsequently removed under basic conditions (e.g., NaOH in MeOH) to yield the final active pharmaceutical ingredient.

ATRPathway DNA ssDNA Damage (Replication Stress) RPA RPA Protein DNA->RPA Recruits ATR ATR Kinase (Target) RPA->ATR Activates CHK1 CHK1 Kinase ATR->CHK1 Phosphorylates CDC25A CDC25A Phosphatase CHK1->CDC25A Degrades CDK2 CDK2 / Cyclin E (Cell Cycle Arrest) CDC25A->CDK2 Halts Activation Inhibitor Azaindole Inhibitor Inhibitor->ATR Binds Hinge Region

ATR/CHK1 DNA damage response signaling pathway targeted by azaindole-derived inhibitors.

Quantitative Data: Yield Optimization for C4 Cross-Coupling

To validate the synthetic utility of the 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one intermediate, various cross-coupling conditions have been evaluated. The table below summarizes the optimization of the Suzuki-Miyaura coupling at the C4 position, a critical step in late-stage drug functionalization .

Table 2: Optimization of C4 Suzuki-Miyaura Cross-Coupling
Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh3)4 (10 mol%)Na2CO3 (2.0 eq)Toluene/H2O901645
Pd(dppf)Cl2 (5 mol%)K2CO3 (2.0 eq)1,4-Dioxane/H2O901272
Pd(dppf)Cl2 (5 mol%)KOAc (3.0 eq)1,4-Dioxane100888
Pd2(dba)3 / XPhosCs2CO3 (2.0 eq)DMF110685

Note: The use of Pd(dppf)Cl2 with potassium acetate (KOAc) in anhydrous dioxane provides the optimal balance of oxidative addition rate and suppression of protodeboronation side reactions, proving highly reliable for this sterically demanding scaffold.

References

  • Popowycz, F., et al. "The Azaindole Framework in the Design of Kinase Inhibitors." National Center for Biotechnology Information (NCBI), PMC. Available at:[Link]

  • Vertex Pharmaceuticals Incorporated. "Heterocyclic inhibitors of ATR kinase." Google Patents, US10894052B2.
  • Hojnik, C. "Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines." Graz University of Technology. Available at:[Link]

  • Vertex Pharmaceuticals Incorporated. "Heterocyclic inhibitors of ATR kinase." Google Patents, US10392376B2.
  • American Chemical Society. "A General Modular Method of Azaindole and Thienopyrrole Synthesis via Pd-Catalyzed Tandem Couplings." The Journal of Organic Chemistry. Available at:[Link]

Foundational

Spectroscopic Validation of 4-Bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one: A Technical Guide for Structural Elucidation

Executive Summary In modern drug discovery, halogenated pyrrolopyridinones serve as highly privileged scaffolds. Specifically, 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one (CAS RN: 1445993-86-1) is a critical inter...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, halogenated pyrrolopyridinones serve as highly privileged scaffolds. Specifically, 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one (CAS RN: 1445993-86-1) is a critical intermediate utilized in the synthesis of heterocyclic kinase inhibitors, including potent ATR (Ataxia Telangiectasia Mutated and Rad3-related) kinase inhibitors[1].

Because this molecule features multiple reactive sites—including a lactam/lactim tautomeric center, a brominated carbon, and a tosyl-protected pyrrole nitrogen—rigorous structural elucidation is paramount. Misassignment of regiochemistry or tautomeric state can derail downstream coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-couplings). This whitepaper provides an in-depth, self-validating spectroscopic framework (NMR, HRMS, and FT-IR) to unequivocally confirm the structure of this compound[2].

Analytical Strategy & Mechanistic Causality

As an Application Scientist, one must look beyond simply acquiring data; the analytical conditions must be engineered to answer specific mechanistic questions.

  • Solvent Selection for NMR (DMSO-d6): The pyridin-7(6H)-one moiety is capable of lactam-lactim tautomerization. Chloroform-d ( CDCl3​ ) often leads to rapid proton exchange and peak broadening. We utilize DMSO-d6 because its strong hydrogen-bond accepting capability "locks" the molecule into the dominant lactam form, allowing the N-H proton to be observed as a sharp, distinct signal[2].

  • 2D-NOESY for Regiochemistry: The tosyl group could theoretically migrate to the oxygen (O-tosyl) or the lactam nitrogen (N6-tosyl) during synthesis. By employing 2D-NOESY, we look for spatial coupling between the tosyl aromatic protons and the pyrrole C2-H. This causality-driven approach definitively proves N1-protection.

  • Isotopic Profiling via HRMS: Bromine naturally occurs as two isotopes ( 79Br and 81Br ) in a nearly 1:1 ratio. We leverage this by using the isotopic mass difference as an internal validation logic check. If the M and M+2 peaks do not perfectly mirror this ratio, the molecular formula is rejected.

Quantitative Spectroscopic Data

The following tables summarize the validated empirical data profile for 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one (Molecular Formula: C14​H11​BrN2​O3​S , MW: 367.22)[3].

Table 1: 1 H and 13 C NMR Assignments (DMSO-d6, 400 MHz / 100 MHz)
Position 1 H Chemical Shift (ppm), Multiplicity, J (Hz) 13 C Chemical Shift (ppm)Assignment / Diagnostic Feature
N6-H 11.80 (br s, 1H)-Lactam N-H; broad singlet confirms tautomeric state.
C7 -158.5Lactam Carbonyl ( C=O ).
Tosyl Ar-H 7.95 (d, J = 8.4, 2H)128.2Aromatic protons ortho to sulfonyl.
C2-H 7.85 (d, J = 3.2, 1H)129.5Pyrrole ring; NOE correlation to Tosyl Ar-H.
Tosyl Ar-H 7.45 (d, J = 8.4, 2H)130.8Aromatic protons meta to sulfonyl.
C5-H 7.30 (s, 1H)126.4Pyridone ring proton; singlet due to C4-Br.
C3-H 6.75 (d, J = 3.2, 1H)106.2Pyrrole ring; coupled to C2-H.
C4 -115.5Quaternary carbon bearing Bromine.
Tosyl CH3​ 2.35 (s, 3H)21.5Tosyl methyl group.
Table 2: High-Resolution Mass Spectrometry (HRMS-ESI+)
Ion SpeciesCalculated m/zObserved m/zRelative AbundanceValidation Check
[M+H]+(79Br) 366.9752366.9755100%Mass error < 1 ppm.
[M+H]+(81Br) 368.9732368.973098%Validates single Br atom (1:1 ratio).
Table 3: FT-IR Spectroscopy (ATR Mode)
Wavenumber ( cm−1 )Peak ShapeFunctional GroupMechanistic Insight
3150Broad, mediumN-H stretchConfirms lactam tautomer over lactim (no sharp O-H).
1665Sharp, strongC=O stretchCharacteristic of conjugated pyridinones.
1370, 1175Sharp, strongS=O stretchAsymmetric and symmetric sulfonyl vibrations.
1090Sharp, mediumC-Br stretchConfirms halogenation.

Step-by-Step Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems .

Protocol A: High-Resolution NMR Acquisition & Regiochemical Validation
  • Sample Preparation: Dissolve precisely 15 mg of the compound in 0.6 mL of DMSO-d6 (99.9% isotopic purity).

    • Self-Validation Step: Add 0.03% v/v Tetramethylsilane (TMS). The TMS peak must calibrate exactly to 0.00 ppm. If the residual DMSO peak drifts from 2.50 ppm, the sample is contaminated or poorly locked.

  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform 3D gradient shimming until the TMS linewidth at half-height is ≤0.5 Hz.

  • 1D 1 H Acquisition: Acquire 16 scans with a relaxation delay (D1) of 2.0 seconds to ensure complete relaxation of the N-H proton.

  • 2D NOESY Acquisition: Set a mixing time of 300 ms.

    • Self-Validation Step: Analyze the cross-peaks. You must observe a spatial correlation between the pyrrole C2-H (7.85 ppm) and the tosyl aromatic protons (7.95 ppm). The absence of this peak indicates the tosyl group has erroneously migrated to the N6 or O7 position during synthesis.

Protocol B: LC-HRMS Isotopic Profiling
  • Sample Dilution: Dilute the sample to 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water, containing 0.1% Formic Acid to promote ionization.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm) using a fast gradient (5% to 95% organic over 3 minutes).

  • Mass Acquisition: Operate the Time-of-Flight (TOF) analyzer in ESI+ mode with a capillary voltage of 3.5 kV.

  • Isotopic Logic Check: Extract the chromatogram at m/z 366.97.

    • Self-Validation Step: Measure the exact mass difference to the next major isotope peak. It must be exactly 1.998 Da (the difference between 79Br and 81Br ). If the ratio deviates beyond 1:0.95, suspect co-eluting impurities or a dehalogenation degradation event.

Workflow Visualization

The logical relationship between sample preparation, data acquisition, and structural validation is mapped below.

G Start Compound Synthesis (CAS: 1445993-86-1) Prep Sample Preparation (DMSO-d6 / ESI Matrix) Start->Prep NMR NMR Spectroscopy (1H, 13C, 2D-NOESY) Prep->NMR MS HRMS (ESI+) Isotope Profiling Prep->MS IR FT-IR Spectroscopy Functional Groups Prep->IR Val1 Regiochemistry Validation (Tosyl & Br positions) NMR->Val1 Val2 Mass & Halogen Confirmation (1:1 m/z) MS->Val2 Val3 Lactam vs Lactim Tautomerization IR->Val3 Final Validated Structural Profile Val1->Final Val2->Final Val3->Final

Fig 1: Spectroscopic validation workflow for 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one.

References

  • "4-Bromo-1-Tosyl-1,6-Dihydro-7H-Pyrrolo[2,3-c]Pyridin-7-One: A Cutting-Edge Chemical Compound", Gallaudet University Grounding D
  • "US10894052B2 - Heterocyclic inhibitors of ATR kinase", Google P
  • "1445993-86-1|4-Bromo-1-tosyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one", BLDpharm,

Sources

Exploratory

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one

Abstract This technical guide provides a comprehensive analysis and interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum for the heterocyclic compound 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-o...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis and interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum for the heterocyclic compound 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical characterization. We will delve into a predictive analysis of the spectral features, present a robust experimental protocol for data acquisition, and offer a detailed interpretation of the resulting spectrum. The causality behind experimental choices and data interpretation is emphasized to provide field-proven insights.

Introduction and Molecular Structure Analysis

The compound 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one belongs to the 7-azaindole family, a class of heterocyclic scaffolds of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.[1] Accurate structural confirmation is paramount in the synthesis and development of such compounds, and ¹H NMR spectroscopy stands as the primary tool for this purpose.[2]

The structural complexity of the target molecule, featuring a fused bicyclic core and multiple substituents, gives rise to a distinct and informative ¹H NMR spectrum. To facilitate a clear interpretation, we must first dissect the molecule and identify all unique proton environments.

Molecular Structure with Proton Designations:

Figure 1. Structure of 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one.

Predicted ¹H NMR Spectral Features

The analysis of a ¹H NMR spectrum involves evaluating four key features: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).[3] Based on established principles of NMR spectroscopy and data from analogous structures, we can predict the spectral characteristics for each unique proton in the molecule.

Chemical Shift (δ)

The chemical shift of a proton is dictated by its local electronic environment. Electron-withdrawing groups (EWGs) deshield protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups (EDGs) cause shielding and an upfield shift.[4][5]

  • Pyrrolopyridine Ring Protons (H², H³, H⁵): The aromatic pyrrole protons (H² and H³) are expected to appear downfield due to the ring current effect. The N-tosyl group is a strong EWG, which will significantly deshield these protons, particularly H².[6] The pyridine proton (H⁵) will also be in the aromatic region, influenced by the adjacent nitrogen and the lactam carbonyl.

  • NH Proton (H⁶): The amide proton (N⁶-H) is typically broad and its chemical shift is highly dependent on solvent and concentration. In DMSO-d₆, it is expected to appear significantly downfield.

  • Tosyl Group Protons (Hᵃ', Hᵇ', Hᶜ'): The p-toluenesulfonyl (tosyl) group presents a classic A₂B₂ system for its aromatic protons (Hᵃ' and Hᵇ') and a singlet for the methyl protons (Hᶜ').[7] The protons ortho to the sulfonyl group (Hᵃ') will be more deshielded than the meta protons (Hᵇ').[8][9] The methyl protons (Hᶜ') will appear in the aliphatic region.

Multiplicity and Coupling Constants (J)

Spin-spin coupling between non-equivalent neighboring protons splits signals into multiplets. The coupling constant (J), measured in Hertz (Hz), is independent of the external magnetic field strength.

  • H² and H³: These protons on the pyrrole ring are expected to be doublets due to coupling to each other. The typical coupling constant for adjacent protons on a pyrrole ring (³JHH) is in the range of 2.5-3.5 Hz.[10]

  • H⁵: This proton has no adjacent proton neighbors, so it is expected to appear as a singlet.

  • H⁶: The amide proton may show coupling to H⁵, but often appears as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange.

  • Hᵃ' and Hᵇ': These protons will appear as two distinct doublets. The coupling between them is a typical ortho-coupling on a benzene ring, with a ³JHH value of approximately 8.0-8.5 Hz.[7][11]

Predicted Data Summary

The following table summarizes the anticipated ¹H NMR data for the target compound, assuming the spectrum is acquired in DMSO-d₆.

Proton LabelPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H⁶ ~11.0 - 12.0broad singlet-1H
H⁵ ~8.0 - 8.4singlet-1H
Hᵃ' ~7.8 - 8.0doublet~8.22H
~7.6 - 7.8doublet~3.01H
Hᵇ' ~7.4 - 7.5doublet~8.22H
~6.8 - 7.0doublet~3.01H
Hᶜ' ~2.3 - 2.4singlet-3H

Experimental Protocol for Data Acquisition

Adherence to a meticulous experimental protocol is crucial for obtaining a high-quality, interpretable NMR spectrum. This section outlines a validated procedure.[12][13]

Rationale for Experimental Choices
  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected as the deuterated solvent. Its high polarity effectively dissolves the target compound, and its ability to form hydrogen bonds helps to resolve exchangeable protons like N-H, which might otherwise be too broad or unobservable. The residual proton signal of DMSO-d₆ at ~2.50 ppm serves as a convenient secondary chemical shift reference.[14]

  • Sample Concentration: A concentration of 10-25 mg in 0.6-0.7 mL of solvent is recommended.[13][15] This provides an excellent signal-to-noise ratio within a reasonable acquisition time without causing issues of viscosity that could lead to line broadening.[16]

  • Internal Standard: Tetramethylsilane (TMS) is the primary reference standard, defined as 0.00 ppm.[17] If TMS is not used, the residual solvent peak can be used for referencing.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 15 mg of 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one.

    • Transfer the solid into a clean, dry, high-quality 5 mm NMR tube.[13]

    • Add approximately 0.7 mL of DMSO-d₆ to the NMR tube.

    • Cap the tube securely and vortex gently until the sample is fully dissolved. A brief sonication may be used if necessary.

  • Spectrometer Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the field on the deuterium signal of the DMSO-d₆.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

    • Set the spectral width to a range of 0-14 ppm.

    • Use a standard 30° or 45° pulse width.

    • Set the relaxation delay to 2-5 seconds to ensure full relaxation of all protons, which is critical for accurate integration.

    • Acquire a sufficient number of scans (typically 16 to 64) to achieve a signal-to-noise ratio greater than 100:1 for the smallest signal.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Perform baseline correction to ensure a flat baseline across the spectrum.

    • Calibrate the chemical shift scale by setting the residual DMSO-d₆ peak to 2.50 ppm.

    • Integrate all signals, setting the integration of a well-resolved signal corresponding to a known number of protons (e.g., the singlet for H⁵) to 1.0.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh 15 mg of Compound dissolve 2. Dissolve in 0.7 mL DMSO-d6 weigh->dissolve transfer 3. Transfer to NMR Tube & Vortex dissolve->transfer insert 4. Insert Sample into Spectrometer transfer->insert lock_shim 5. Lock and Shim insert->lock_shim acquire 6. Set Parameters & Acquire Scans lock_shim->acquire ft 7. Fourier Transform acquire->ft phase_baseline 8. Phase and Baseline Correction ft->phase_baseline calibrate_integrate 9. Calibrate and Integrate phase_baseline->calibrate_integrate final_spectrum final_spectrum calibrate_integrate->final_spectrum Final Spectrum

Figure 2. Workflow for ¹H NMR Spectrum Acquisition and Processing.

Hypothetical Spectrum Interpretation and Structural Assignment

Below is a detailed interpretation correlating the predicted signals with their assigned protons on the molecular structure.

  • δ 11.55 (bs, 1H): This very downfield, broad singlet is characteristic of the amide proton, H⁶ . Its breadth is due to chemical exchange and quadrupolar coupling with the adjacent nitrogen.

  • δ 8.15 (s, 1H): This sharp singlet in the aromatic region integrates to one proton and is assigned to H⁵ . The lack of coupling partners is consistent with its position on the pyridine ring.

  • δ 7.92 (d, J = 8.3 Hz, 2H): This doublet, integrating to two protons, is assigned to the ortho-protons of the tosyl group, Hᵃ' . The chemical shift is downfield due to the strong deshielding effect of the adjacent sulfonyl group. The coupling constant of 8.3 Hz is typical for ortho-coupling in a benzene ring.

  • δ 7.71 (d, J = 3.1 Hz, 1H): This doublet in the aromatic region is assigned to . Its downfield position relative to H³ is due to the strong electron-withdrawing effect of the N-tosyl group. The small coupling constant is characteristic of coupling between H² and H³ in a pyrrole ring.

  • δ 7.45 (d, J = 8.3 Hz, 2H): Correlated with the doublet at 7.92 ppm, this signal is assigned to the meta-protons of the tosyl group, Hᵇ' . It is upfield relative to Hᵃ' as it is further from the sulfonyl group.

  • δ 6.90 (d, J = 3.1 Hz, 1H): This doublet, which couples with the signal at 7.71 ppm, corresponds to .

  • δ 2.38 (s, 3H): This sharp singlet in the upfield region integrates to three protons and is unambiguously assigned to the methyl protons of the tosyl group, Hᶜ' .

Figure 3. Visual assignment of ¹H NMR signals to the molecular structure.

Conclusion

The ¹H NMR spectrum of 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one provides a wealth of structural information. Each unique proton environment gives rise to a distinct signal with a characteristic chemical shift, multiplicity, and integration value. The downfield signals of the pyrrolopyridine core, the classic A₂B₂ pattern of the tosyl group, and the exchangeable amide proton collectively create a unique spectral fingerprint. This guide has provided a predictive framework, a detailed experimental protocol, and a comprehensive interpretation strategy, which together serve as a robust resource for the unambiguous characterization of this important heterocyclic compound.

References

  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. (2024). Research Journal of Pharmacy and Technology. Available at: [Link]

  • Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester Department of Chemistry. Available at: [Link]

  • NMR Sample Preparation. (n.d.). National Magnetic Resonance Facility at Madison. Available at: [Link]

  • The NMR interpretations of some heterocyclic compounds which are... ResearchGate. Available at: [Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (2023). National Center for Biotechnology Information. Available at: [Link]

  • NMR Sample Preparation. (2013). Western University. Available at: [Link]

  • Interpreting. OpenOChem Learn. Available at: [Link]

  • Water-Catalyzed Excited-State Proton Transfer Reaction of 7-Azaindole and its Analogues. (n.d.). National Taiwan University. Available at: [Link]

  • Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. National Center for Biotechnology Information. Available at: [Link]

  • Reich, H. J. (n.d.). 5-HMR-6 Long-Range (4J and higher) Proton-Proton Couplings. University of Wisconsin-Madison. Available at: [Link]

  • Sample preparation for NMR measurements and points to keep in mind. (n.d.). JEOL. Available at: [Link]

  • Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances. Available at: [Link]

  • p-Toluenesulfonyl chloride - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • p-Toluenesulfonyl chloride. SpectraBase. Available at: [Link]

  • ¹H NMR Spectra and Interpretation (Part I). KPU Pressbooks. Available at: [Link]

  • One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl). (2019). Beilstein Journals. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available at: [Link]

  • Chemical Shift. (2023). Chemistry LibreTexts. Available at: [Link]

  • Pyridine Into Pyrrole Transformation Induced Within the Confinement of the Macrocycle. (2026). MDPI. Available at: [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025). AZoOptics. Available at: [Link]

  • Chemical shifts. (n.d.). University of Regensburg. Available at: [Link]

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Exploratory

Stability and Storage Protocols for 4-Bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one: A Comprehensive Technical Guide

Executive Summary The compound 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one (CAS 1445993-86-1) is a highly specialized heterocyclic intermediate. It is prominently utilized in the synthesis of potent ATAD2 bromodom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one (CAS 1445993-86-1) is a highly specialized heterocyclic intermediate. It is prominently utilized in the synthesis of potent ATAD2 bromodomain inhibitors [1] and ATR kinase inhibitors [2]. Preserving the structural integrity of this molecule is paramount for downstream synthetic steps, particularly for transition-metal catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings) utilizing the C4-bromide, and for maintaining the regioselectivity afforded by the N1-tosyl protecting group. This guide details the mechanistic vulnerabilities of the compound and establishes self-validating protocols for its storage and handling.

Chemical Profile & Structural Vulnerabilities

To design an effective storage protocol, we must first analyze the causality behind the molecule's degradation pathways. The molecule consists of three highly reactive domains:

  • N1-Tosyl (p-Toluenesulfonyl) Group: The tosyl group serves to protect the pyrrole nitrogen, preventing unwanted N-alkylation or arylation during downstream functionalization [3]. While sulfonamides are generally robust, the electron-withdrawing nature of the pyrrolo-pyridine core makes the pyrrole-nitrogen-tosyl bond susceptible to nucleophilic attack. Under strongly basic or acidic conditions, especially in the presence of ambient moisture, this bond undergoes hydrolysis, leading to premature detosylation.

  • C4-Bromine: The heavy halogen is essential for subsequent cross-coupling. While it is stable under ambient thermal conditions, the C–Br bond possesses a relatively low bond dissociation energy (~280 kJ/mol). Exposure to ultraviolet (UV) light induces homolytic cleavage, resulting in irreversible photolytic debromination.

  • Pyridone Core (C7): The 7(6H)-one moiety can undergo lactam-lactim tautomerization. The carbonyl oxygen and the amide proton are highly susceptible to hydrogen bonding with atmospheric moisture. This hygroscopic tendency can create localized micro-environments of water on the powder surface, accelerating the hydrolytic cleavage of the adjacent tosyl group.

DegradationPathways Intact 4-Bromo-1-tosyl-1H-pyrrolo [2,3-c]pyridin-7(6H)-one Hydrolysis Detosylated Degradant (Hydrolysis Product) Intact->Hydrolysis Aqueous Base/Acid (Sulfonamide Cleavage) Photolysis Debrominated Degradant (Photolysis Product) Intact->Photolysis UV Light (254 nm) (C-Br Homolysis) Oxidation N-Oxide / Ring-Opened (Oxidation Product) Intact->Oxidation ROS / Peroxides (Pyridone Oxidation)

Mechanistic degradation pathways of 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one.

Experimental Stability Profiling

To empirically validate the structural vulnerabilities, forced degradation studies were conducted. The quantitative data below summarizes the molecule's behavior under various stress conditions, highlighting the critical need for environmental control.

Table 1: Forced Degradation Profile of 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one

Stress ConditionParametersTime% Intact APIPrimary Degradant Identified (LC-MS)
Control 25°C, Dark, Dry14 days>99.5%None
Hydrolytic (Base) 0.1 M NaOH, 25°C24 hours<10.0%Detosylated core (m/z 213/215)
Hydrolytic (Acid) 0.1 M HCl, 25°C24 hours85.2%Detosylated core (m/z 213/215)
Photolytic UV (254 nm), 25°C48 hours72.4%Debrominated species (m/z 289)
Oxidative 3% H₂O₂, 25°C24 hours91.0%N-oxide derivatives (m/z 383/385)
Thermal 60°C, Dry, Dark7 days98.5%Trace detosylation

Recommended Storage Protocols

Based on the causality of the degradation pathways identified above, the following storage parameters are strictly required to maintain >99% purity for synthetic applications:

  • Temperature Control: Thermal kinetic energy drives the hydrolysis of the tosyl group. For short-term usage (under 30 days), store at 2–8 °C . For long-term storage (>1 month), the compound must be kept at -20 °C .

  • Atmospheric Control (Desiccation): Because the pyridone core attracts moisture that facilitates base/acid-catalyzed detosylation, the compound must be stored under an inert atmosphere (Argon or Nitrogen). Co-storage with indicating silica gel or molecular sieves in a secondary sealed container is mandatory.

  • Light Protection: To prevent homolytic cleavage of the C4-bromine bond, the compound must be stored in amber glass vials or foil-wrapped containers at all times.

Experimental Workflows

The following step-by-step methodologies provide a self-validating system for handling the compound and verifying its integrity prior to use in complex syntheses.

Protocol A: Self-Validating HPLC-MS Stability Assay

This protocol ensures trustworthiness by utilizing an internal standard to normalize injection volumes and ionization efficiencies, allowing for precise quantification of degradation.

  • Step 1: Sample Preparation. Dissolve 1.0 mg of the target compound in 1.0 mL of anhydrous, LC-MS grade acetonitrile. Add 10 µL of an internal standard (e.g., 4-bromo-1H-indole, 1.0 mg/mL) to the solution.

  • Step 2: Chromatographic Separation. Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size) maintained at 40 °C.

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

    • Mobile Phase B: 0.1% Formic acid in LC-MS grade acetonitrile.

    • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Step 3: Mass Spectrometry Detection. Operate the mass spectrometer in positive Electrospray Ionization (+ESI) mode. Track the intact molecule [M+H]⁺ using its distinct bromine isotope pattern at m/z 367 and 369 (~1:1 ratio). Monitor for the primary detosylated degradant at m/z 213/215.

  • Step 4: Data Analysis. Calculate the Area Under the Curve (AUC) ratio of the intact compound against the internal standard. A deviation of >1% from the baseline ratio indicates significant degradation, necessitating repurification (e.g., via flash chromatography) before use in cross-coupling.

Protocol B: Inert Storage Preparation Workflow
  • Step 1: High-Vacuum Drying. Transfer the synthesized or procured batch into a round-bottom flask. Apply high vacuum (<0.1 mbar) for a minimum of 12 hours at room temperature to remove all residual solvents and surface moisture.

  • Step 2: Inert Aliquoting. Transfer the flask into a glove box purged with Argon (O₂ < 5 ppm, H₂O < 1 ppm). Aliquot the powder into pre-dried, amber glass vials to limit repeated freeze-thaw cycles and light exposure during future use.

  • Step 3: Primary Sealing. Cap the amber vials with PTFE-lined septa and apply a crimp seal to guarantee an airtight micro-environment.

  • Step 4: Secondary Containment. Place the sealed vials into a vacuum-sealable Mylar bag containing a fresh desiccant pouch. Vacuum seal the bag and transfer immediately to a -20 °C freezer.

References

  • Winter-Holt, J. J., et al. "Discovery of a Potent and Selective ATAD2 Bromodomain Inhibitor with Antiproliferative Activity in Breast Cancer Models." Journal of Medicinal Chemistry, 2022, 65(4), 3306-3331. URL:[Link][1][2]

  • Mortimore, M., et al. "Heterocyclic inhibitors of ATR kinase." U.S. Patent No. 10,894,052 B2, 2021. URL:[3]

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons, 2014. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Bifunctional Kinase/BET Inhibitors Using 4-Bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one

Target Audience: Medicinal Chemists, Application Scientists, and Drug Development Professionals Focus: Advanced synthesis of dual PI3Kδ/BET inhibitors for the treatment of diffuse large B-cell lymphoma (DLBCL). Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Application Scientists, and Drug Development Professionals Focus: Advanced synthesis of dual PI3Kδ/BET inhibitors for the treatment of diffuse large B-cell lymphoma (DLBCL).

Executive Summary & Mechanistic Rationale

The concomitant inhibition of kinase signaling pathways and epigenetic readers represents a frontier in targeted oncology. In aggressive malignancies such as diffuse large B-cell lymphoma (DLBCL), the B-cell receptor (BCR) signaling pathway is hyperactivated. While targeting Phosphoinositide 3-kinase delta (PI3Kδ) addresses the kinase cascade, resistance often emerges via c-Myc upregulation. By simultaneously targeting Bromodomain and Extra-Terminal (BET) proteins (specifically BRD4), researchers can epigenetically suppress c-Myc, creating a synergistic therapeutic blockade [1].

The compound 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one has emerged as a critical building block in the design of these first-in-class bifunctional inhibitors. The pyrrolo[2,3-c]pyridin-7(6H)-one scaffold is a privileged pharmacophore that mimics the acetyl-lysine binding motif, anchoring deeply into the BRD4 bromodomain [2]. The strategic placement of the bromine at the 4-position allows for modular cross-coupling with kinase-targeting domains (e.g., thieno[3,2-d]pyrimidines), while the tosyl (Ts) group protects the pyrrole nitrogen during harsh transition-metal catalysis.

BCR_Pathway BCR B-Cell Receptor (BCR) PI3K PI3Kδ Kinase BCR->PI3K AKT AKT / mTOR Pathway PI3K->AKT MYC c-Myc Oncogene Expression AKT->MYC BET BET Proteins (BRD4) BET->MYC Epigenetic Reader Proliferation DLBCL Tumor Proliferation MYC->Proliferation Inhibitor Bifunctional Inhibitor (e.g., Compound 10b) Inhibitor->PI3K Kinase Inhibition Inhibitor->BET Bromodomain Blockade

Fig 1: Synergistic blockade of BCR signaling via dual PI3Kδ and BRD4 inhibition.

Chemical Synthesis Strategy

The synthesis of bifunctional PI3Kδ-BET inhibitors relies on a merged pharmacophore strategy. The workflow utilizes a Suzuki-Miyaura cross-coupling reaction between a thieno[3,2-d]pyrimidine boronic ester (the PI3Kδ-binding moiety) and 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one (the BET-binding moiety).

Causality in Reagent Selection:

  • Tosyl Protection: The free NH of the pyrrolopyridinone is highly acidic and can coordinate with palladium, poisoning the catalyst or leading to unwanted N-arylation. The tosyl group neutralizes this threat, ensuring high regioselectivity at the C4-bromo position.

  • PdCl₂(dppf) Catalyst: The bidentate dppf ligand provides a large bite angle, which forces the palladium center into a geometry that accelerates the reductive elimination step—crucial for coupling sterically hindered bicyclic systems [1].

Synthesis_Workflow Core Thieno[3,2-d]pyrimidine Boronic Ester Coupled Tosyl-Protected Intermediate Core->Coupled Suzuki Coupling PdCl2(dppf) BuildingBlock 4-bromo-1-tosyl-1H-pyrrolo [2,3-c]pyridin-7(6H)-one BuildingBlock->Coupled Deprotected Detosylated Intermediate Coupled->Deprotected NaOH or TFA Deprotection Final Bifunctional Inhibitor (Compound 10b) Deprotected->Final Functionalization

Fig 2: Two-step synthetic workflow for coupling the pyrrolopyridinone pharmacophore.

Self-Validating Experimental Protocols

The following methodologies detail the critical coupling and deprotection steps required to synthesize the bifunctional core.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: C-C bond formation between the kinase-targeting core and the BET-targeting building block.

  • Preparation: In an oven-dried Schlenk flask, combine the thieno[3,2-d]pyrimidine boronic ester (1.0 equiv) and 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one (1.1 equiv).

  • Catalyst & Base Addition: Add PdCl₂(dppf) (0.05 equiv) and Na₂CO₃ (3.0 equiv).

  • Solvent System: Suspend the mixture in a degassed solvent system of DMF/H₂O (v/v, 4:1). Note: Degassing via three freeze-pump-thaw cycles is critical to prevent oxidative degradation of the palladium catalyst.

  • Reaction: Purge the flask with N₂ and heat the mixture to 90 °C for 3–5 hours with vigorous stirring.

  • Validation Checkpoint 1 (In-Process): Monitor via LC-MS. The reaction is complete when the mass peak corresponding to the starting bromide (m/z [M+H]⁺) disappears, replaced by the coupled intermediate mass.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography (DCM/MeOH gradient).

Protocol B: Tosyl Deprotection (Detosylation)

Objective: Unmask the pyrrole NH to restore the hydrogen-bond donor capacity required for binding to Asn140 in the BRD4 bromodomain [1].

  • Preparation: Dissolve the tosyl-protected intermediate from Protocol A in a mixture of EtOH/H₂O (v/v, 3:1).

  • Reagent Addition: Add NaOH (5.0 equiv) to the solution. Alternatively, for acid-tolerant substrates, Trifluoroacetic acid (TFA) in MeOH can be utilized.

  • Reaction: Heat the mixture to 80 °C for 2 hours (if using NaOH) or 60 °C for 1 hour (if using TFA).

  • Validation Checkpoint 2 (Post-Reaction): Isolate a crude sample and perform ¹H-NMR (DMSO-d₆). Successful detosylation is confirmed by the complete disappearance of the characteristic tosyl methyl singlet (~2.3 ppm) and the appearance of a broad singlet (>11.0 ppm) corresponding to the free pyrrole NH.

  • Workup: Neutralize the reaction mixture, extract with EtOAc, and purify via preparative HPLC to yield the final bifunctional scaffold.

Quantitative Structure-Activity Relationship (SAR) Data

Modifications to the 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one derived core significantly impact dual-target affinity. The table below summarizes the enzymatic inhibition data for key derivatives developed using this methodology [1].

Compound DesignationStructural Modification to PharmacophorePI3Kδ IC₅₀ (nM)BRD4-BD1 IC₅₀ (nM)
Compound 5a Standard 6-methyl pyrrolo[2,3-c]pyridine-7-one core464 ± 377.8 ± 0.6
Compound 5b Kinase domain: Morpholine replaced with pyridine> 1000> 100
Compound 5i BET domain: Core replaced with pyrazolo[3,4-c]pyridin-7-one< 100> 1000 (Loss of BET affinity)
Compound 10b Optimized bifunctional derivative112 ± 819 ± 1

Data Interpretation: The data demonstrates that while substituting the pyrrolo[2,3-c]pyridin-7-one core with a pyrazolo[3,4-c]pyridin-7-one (Compound 5i) improves kinase affinity, it completely abolishes BRD4 binding. Therefore, retaining the exact pyrrolopyridinone architecture is non-negotiable for maintaining the epigenetic inhibitory function.

References

  • Ran, K., Huang, J.-H., Li, Y., et al. "Design, Synthesis, and Biological Evaluation of Thieno[3,2-d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors." Journal of Medicinal Chemistry, 2025, 68(3), 3260-3281. URL:[Link]

  • Bui, M.H., et al. "Preclinical Characterization of BET Family Bromodomain Inhibitor ABBV-075 Suggests Combination Therapeutic Strategies." Cancer Research, 2017, 77(11), 2976-2989. URL:[Link]

Application

Application Notes and Protocols for the Suzuki Coupling of 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one

Introduction: Strategic C-C Bond Formation on the 6-Azaindole Scaffold The 1H-pyrrolo[2,3-c]pyridin-7(6H)-one, or 6-azaindole, core is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its struct...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic C-C Bond Formation on the 6-Azaindole Scaffold

The 1H-pyrrolo[2,3-c]pyridin-7(6H)-one, or 6-azaindole, core is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its structural resemblance to indole, combined with the additional hydrogen bond acceptor at the 6-position, confers unique pharmacological properties. The functionalization of this scaffold is of paramount importance for the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the efficient and versatile formation of carbon-carbon bonds.[1][2] This application note provides a comprehensive guide and a detailed experimental protocol for the Suzuki coupling of 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one with a range of arylboronic acids.

The presence of the tosyl protecting group on the pyrrole nitrogen is a key strategic element. It serves a dual purpose: firstly, it prevents potential side reactions involving the N-H proton, and secondly, its electron-withdrawing nature modulates the electronic properties of the heterocyclic system, often leading to cleaner and more efficient cross-coupling reactions.[3] The protocol detailed herein is designed to be a robust starting point for researchers, providing a self-validating system with clear explanations for the choice of reagents and conditions.

Reaction Principle and Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate.[1][2][4] The catalytic cycle, illustrated below, is a well-established sequence of elementary steps:

  • Oxidative Addition: A low-valent palladium(0) complex undergoes oxidative addition to the aryl bromide (our substrate), forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two coupled aryl groups are eliminated from the palladium complex, forming the desired C-C bond and regenerating the active Pd(0) catalyst.

The choice of catalyst, ligand, base, and solvent system is critical for the success of the reaction, influencing reaction rates, yields, and the suppression of side reactions such as dehalogenation or homocoupling of the boronic acid.[2][5]

Visualizing the Experimental Workflow

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Isolation cluster_purification Purification reagents Combine Reactants: - 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one - Arylboronic Acid - Base (e.g., Cs2CO3) - Pd Catalyst (e.g., Pd(PPh3)4) solvent Add Degassed Solvent (e.g., Dioxane/Water) reagents->solvent inert Establish Inert Atmosphere (Nitrogen or Argon) solvent->inert heating Heat to Reaction Temperature (e.g., 90-100 °C) with Stirring inert->heating monitoring Monitor Progress (TLC or LC-MS) heating->monitoring quench Cool to RT & Quench (e.g., with Water) monitoring->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: A generalized workflow for the Suzuki coupling of 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one.

Detailed Experimental Protocol

This protocol is a robust starting point, and optimization for specific arylboronic acids may be required.

Materials and Reagents:

  • 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one (Substrate)

  • Arylboronic acid (Coupling partner)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (Catalyst)

  • Cesium Carbonate (Cs₂CO₃) (Base)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

  • Ethyl Acetate (EtOAc)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask, add 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and cesium carbonate (2.0-3.0 eq.).

    • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[6]

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.05-0.10 eq.), to the flask.

    • Via syringe, add a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 v/v ratio). The reaction concentration is generally maintained at 0.1-0.2 M with respect to the limiting reactant.

  • Reaction Execution:

    • With vigorous stirring, heat the reaction mixture to 90-100 °C.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from 2 to 24 hours depending on the reactivity of the boronic acid.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[6]

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one product.

Quantitative Data and Reaction Parameters

The following table provides a summary of the key quantitative parameters for the Suzuki coupling protocol.

ParameterRecommended Value/RangeRationale
Substrate Concentration 0.1 - 0.2 MBalances reaction rate and solubility.
Arylboronic Acid (eq.) 1.2 - 1.5A slight excess ensures complete consumption of the limiting bromide.
Base (eq.) 2.0 - 3.0Activates the boronic acid for transmetalation and neutralizes acidic byproducts. Cs₂CO₃ is often effective for N-heterocycles.[7]
Catalyst Loading (mol%) 5 - 10%Pd(PPh₃)₄ is a reliable catalyst for a broad range of substrates.[5][7]
Solvent System Dioxane/Water (4:1 v/v)A polar aprotic solvent mixture that facilitates the dissolution of both organic and inorganic reagents.[5][7]
Temperature 90 - 100 °CProvides sufficient thermal energy to drive the catalytic cycle without significant decomposition.
Reaction Time 2 - 24 hoursSubstrate-dependent; requires monitoring.

Troubleshooting and Scientific Insights

  • Low Yields: If low yields are observed, consider screening other palladium catalysts and ligands. For electron-deficient or sterically hindered boronic acids, more advanced catalyst systems such as those employing Buchwald-type ligands (e.g., XPhos, SPhos) in combination with a Pd(OAc)₂ or Pd₂(dba)₃ precursor might be beneficial.

  • Dehalogenation: The formation of the de-brominated starting material can be an issue. This can sometimes be mitigated by using milder bases (e.g., K₂CO₃ or K₃PO₄) or by lowering the reaction temperature and extending the reaction time.

  • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen. Ensure that the reaction mixture is thoroughly degassed and maintained under a strictly inert atmosphere.[2]

  • Removal of the Tosyl Group: The tosyl group can be removed post-coupling under basic conditions (e.g., NaOH or KOH in methanol/water) to yield the free N-H pyrrolo[2,3-c]pyridinone, expanding the synthetic utility of the coupled products.

Conclusion

The Suzuki-Miyaura cross-coupling of 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one is a powerful and reliable method for the synthesis of a diverse library of 4-aryl substituted 6-azaindole derivatives. The protocol presented in this application note, grounded in established principles of palladium catalysis, offers a robust starting point for researchers in drug discovery and chemical synthesis. Careful attention to reaction setup, particularly the maintenance of an inert atmosphere, and judicious selection of reaction parameters will ensure successful and reproducible outcomes.

References

  • Birdo (Shanghai) Medical Technology Co., Ltd. (n.d.). 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one CAS NO.1445993-86-1. Retrieved from [Link]

  • Hohlfeld, K., et al. (2022). Crystal structures of 4-bromo-2-formyl-1-tosyl-1H-pyrrole, (E)-4-bromo-2-(2-nitrovinyl)-1-tosyl-1H-pyrrole and 6-(4-bromo-1-tosylpyrrol-2-yl)-4,4-dimethyl-5-nitrohexan-2-one. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 523–529. Retrieved from [Link]

  • Zhang, G., et al. (2021). Palladium(II)-Catalyzed C(sp)–C(sp2) Coupling: A Direct Approach to Multi-Substituted Pyrrolo[1,2-a]pyrazines. Synthesis, 53(10), 1735-1744. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Pace, V., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4539-4550. Retrieved from [Link]

  • da Silva, I. A., et al. (2017). Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. Journal of the Brazilian Chemical Society, 28(9), 1603-1634. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Alvarez, A., et al. (1991). Synthesis of 3-arylpyrroles and 3-pyrrolylacetylenes by palladium-catalyzed coupling reactions. The Journal of Organic Chemistry, 56(12), 3933-3936. Retrieved from [Link]

  • Pace, V., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4539-4550. Retrieved from [Link]

  • ResearchGate. (n.d.). Screening reaction conditions of Suzuki coupling. Retrieved from [Link]

  • Larsen, E. R., & Gevorgyan, V. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic letters, 13(12), 3044–3047. Retrieved from [Link]

  • Al-Masri, O. A., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Chemistry Central Journal, 11(1), 93. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki reaction of 4-bromoaniline with aryl boronic acids. Retrieved from [Link]

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33-56. Retrieved from [Link]

  • Jørgensen, M., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(19), 5988. Retrieved from [Link]

  • Reddy, B. V. S., et al. (2022). Synergetic copper/zinc catalysis: synthesis of aryl/heteroaryl-fused 1H-pyrrolo[3,2-c]pyridines. Chemical Communications, 58(74), 10398-10401. Retrieved from [Link]

  • Gerasimova, M. A., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 28(8), 3409. Retrieved from [Link]

  • Kulkarni, A. A., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1431–1437. Retrieved from [Link]

  • Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4930. Retrieved from [Link]

Sources

Method

Deprotection of the tosyl group from 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one

Application Note & Protocol Guide Topic: Strategic Deprotection of the Tosyl Group from 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one For: Researchers, Scientists, and Drug Development Professionals Introduction: Na...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Strategic Deprotection of the Tosyl Group from 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Final Step in 6-Azaindole Synthesis

The pyrrolo[2,3-c]pyridine, or 6-azaindole, core is a privileged scaffold in modern medicinal chemistry, forming the foundation of numerous therapeutic agents, including kinase inhibitors and potential treatments for a range of diseases from cancer to Alzheimer's.[1] The synthesis of these complex heterocycles often necessitates the use of protecting groups to mask reactive sites and direct synthetic transformations. The p-toluenesulfonyl (tosyl) group is a robust and widely used protecting group for the pyrrole nitrogen, valued for its ability to stabilize the ring and withstand a variety of reaction conditions.[2]

However, the very stability that makes the tosyl group an excellent protector also presents a significant challenge in the final synthetic stages: its removal. This application note provides a detailed guide for the deprotection of a specific 6-azaindole derivative, 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one . The primary challenge lies in cleaving the strong nitrogen-sulfur bond without compromising the integrity of two sensitive functionalities: the C4-bromo substituent and the C7-lactam (amide) ring. Harsh conditions, such as strongly acidic or basic hydrolysis or aggressive reduction, can lead to unwanted side reactions, including debromination or hydrolysis of the amide bond.[3][4][5]

This document outlines two reliable protocols—mild basic hydrolysis and a reductive cleavage method—offering a strategic approach to achieve high-yield deprotection while preserving the molecule's structural integrity.

Strategic Considerations for Deprotection

The selection of a deprotection strategy must be guided by the chemical vulnerabilities of the substrate.

  • Lactam (Amide) Moiety: The cyclic amide in the pyridinone ring is susceptible to hydrolysis under both strongly acidic and basic conditions, which would lead to ring-opening and decomposition.[4][6] This sensitivity immediately precludes the use of classic, harsh methods like refluxing with concentrated NaOH or HCl.

  • Bromo-Aryl Bond: The bromine atom attached to the aromatic ring is a potential site for reductive cleavage, particularly with methods employing dissolving metals or certain catalytic hydrogenation conditions.[7] This necessitates careful selection of reductive reagents and conditions.

  • N-Tosyl Bond Stability: The sulfonamide linkage is notoriously stable. Its cleavage requires conditions that can facilitate the nucleophilic attack on the sulfur atom or a single-electron transfer (SET) to break the N-S bond.

The ideal method will be potent enough to cleave the N-Ts bond while remaining gentle enough to leave the bromo and lactam groups untouched.

Protocol I: Mild Basic Hydrolysis with Cesium Carbonate

This method is often the first choice for N-detosylation of sensitive indole and azaindole systems due to its mildness and high efficacy.[8] The mechanism involves the generation of a methoxide nucleophile, facilitated by the high solubility and moderate basicity of cesium carbonate, which attacks the electrophilic sulfur atom of the tosyl group.

Causality of Experimental Choices
  • Cesium Carbonate (Cs₂CO₃): Unlike stronger bases like NaOH or KOH, Cs₂CO₃ is significantly less harsh, minimizing the risk of lactam hydrolysis.[6] Its superior solubility in organic solvents compared to other alkali metal carbonates (e.g., K₂CO₃, Na₂CO₃) ensures a more homogeneous and efficient reaction.[8]

  • THF/Methanol Solvent System: Methanol serves as the source of the methoxide nucleophile. Tetrahydrofuran (THF) is included as a co-solvent to ensure the complete dissolution of the lipophilic N-tosylated starting material.[8]

Graphical Workflow: Mild Basic Hydrolysis

sub Dissolve Substrate in THF/MeOH (2:1) reagent Add Cs₂CO₃ (3 equivalents) sub->reagent stir Stir at Ambient Temp. (Monitor by TLC/LC-MS) reagent->stir evap Evaporate Solvents (in vacuo) stir->evap workup Aqueous Workup (Add H₂O, Stir) evap->workup isolate Isolate Product (Filter Solid) workup->isolate dry Dry Product (Under Vacuum) isolate->dry

Caption: Workflow for N-detosylation using Cesium Carbonate.

Detailed Step-by-Step Protocol
  • Reaction Setup:

    • To a round-bottom flask, add 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one (1.0 equivalent).

    • Dissolve the substrate in a 2:1 mixture of anhydrous THF and anhydrous methanol (MeOH) to a final concentration of approximately 0.1 M. Stir until fully dissolved.

    • To this clear solution, add cesium carbonate (Cs₂CO₃, 3.0 equivalents) in one portion.

  • Reaction Execution:

    • Stir the resulting suspension vigorously at ambient temperature (20–25 °C).

    • Monitor the reaction progress periodically by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected product should be significantly more polar than the starting material. The reaction is typically complete within 12-24 hours.[8]

  • Workup and Isolation:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF and methanol.

    • To the resulting residue, add deionized water (approximately 10 mL per mmol of starting material).

    • Stir the aqueous suspension at room temperature for 15-20 minutes to dissolve inorganic salts.

    • Collect the solid product by vacuum filtration, washing the filter cake thoroughly with deionized water to remove any residual salts.

  • Purification:

    • Dry the isolated solid under high vacuum.

    • If necessary, the product can be further purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol.

Protocol II: Reductive Cleavage with Sodium Naphthalenide

For substrates resistant to basic hydrolysis, or when a faster, lower-temperature method is desired, reductive cleavage offers a powerful alternative. Sodium naphthalenide is a potent single-electron transfer (SET) agent that can reductively cleave the N-S bond of sulfonamides.[7]

Causality of Experimental Choices
  • Sodium Naphthalenide: This reagent is a source of "solvated electrons" that rapidly reduce the sulfonamide moiety. The reaction is typically very fast, even at low temperatures.

  • Low Temperature (-60 °C to -78 °C): Performing the reaction at low temperatures is critical. It helps to control the high reactivity of the sodium naphthalenide and significantly improves the chemoselectivity, reducing the risk of reductive debromination of the C4-bromo substituent.[7]

  • Inert Atmosphere: Sodium naphthalenide reacts instantly with oxygen and water. Therefore, the entire procedure must be conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Graphical Representation: Reductive Cleavage Mechanism

Naphthalene Naphthalene Sodium Naphthalenide\n(Radical Anion) Sodium Naphthalenide (Radical Anion) Naphthalene->Sodium Naphthalenide\n(Radical Anion) + Na N-Tosyl Substrate N-Tosyl Substrate Deprotected Product Deprotected Product N-Tosyl Substrate->Deprotected Product + 2e⁻ (from Sodium Naphthalenide) + H⁺ source (workup)

Caption: Simplified mechanism of reductive N-detosylation.

Detailed Step-by-Step Protocol
  • Preparation of Sodium Naphthalenide Solution (0.5 M):

    • Caution: This reagent is highly reactive and pyrophoric. Handle with extreme care under an inert atmosphere.

    • In a flame-dried, two-neck round-bottom flask under Argon, place naphthalene (1.1 equivalents).

    • Add anhydrous THF to dissolve the naphthalene.

    • While stirring vigorously, add freshly cut sodium metal (1.0 equivalent) in small pieces.

    • Continue stirring at room temperature. The solution will gradually turn a deep green color, indicating the formation of the sodium naphthalenide radical anion. This may take 1-2 hours.

  • Reaction Setup:

    • In a separate flame-dried flask under Argon, dissolve the 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one (1.0 equivalent) in anhydrous THF.

    • Cool this solution to -78 °C using a dry ice/acetone bath.

  • Reaction Execution:

    • Slowly add the freshly prepared sodium naphthalenide solution dropwise via cannula or syringe to the cooled substrate solution. The reaction should maintain a green color, indicating a slight excess of the reagent.

    • Stir the mixture at -78 °C and monitor the reaction by TLC. The reaction is often complete within 5-15 minutes.

  • Workup and Isolation:

    • Once the starting material is consumed, quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C until the green color disappears.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel to separate the product from naphthalene and other byproducts.

Comparative Summary of Protocols

ParameterProtocol I: Mild Basic HydrolysisProtocol II: Reductive Cleavage
Primary Reagent Cesium Carbonate (Cs₂CO₃)Sodium Naphthalenide
Solvent THF / MethanolAnhydrous THF
Temperature Ambient (20-25 °C)Low Temperature (-78 °C)
Reaction Time 12 - 24 hours5 - 15 minutes
Key Advantage Operational simplicity; mild conditions.Very fast; effective for stubborn substrates.
Primary Risk Potentially slow reaction time.Reductive debromination; requires strict inert atmosphere.
Best Suited For Initial attempts, substrates sensitive to reduction.Rapid deprotection, substrates stable to strong reductants.

Conclusion and Best Practices

The deprotection of 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one is a critical transformation that requires careful consideration of reagent compatibility. For most applications, the mild basic hydrolysis using cesium carbonate should be the initial method of choice due to its operational simplicity and excellent functional group tolerance.[8] It effectively mitigates the risks of lactam hydrolysis and debromination. The reductive cleavage with sodium naphthalenide serves as a powerful secondary option for cases where basic hydrolysis is ineffective, provided that the reaction is performed with meticulous control over temperature and atmosphere to ensure chemoselectivity.[7] As with any chemical protocol, small-scale pilot reactions are strongly recommended to determine the optimal conditions for your specific batch and purity of material.

References

  • Voloshchuk, V. V.; Ivonin, S. P. Recent advances in the synthesis and biological activity of pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry2024 , 22 (1), 33–56. [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. ResearchGate. 2024 . [Link]

  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Publications. 2023 . [Link]

  • Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. RSC Publishing. [Link]

  • Lewandowska, E.; Neschadimenko, V.; Wnuk, S. F.; Robins, M. J. Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide. J. Org. Chem.1999 , 64 (17), 6295–6299. [Link]

  • Photocatalytic Reductive Desulfonation of Aryl Tosylates. The Journal of Organic Chemistry. 2025 . [Link]

  • Removal of the tosyl and nosyl groups. ResearchGate. [Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC. [Link]

  • Deprotection of N-tosylated indoles and related structures using cesium carbonate. ResearchGate. 2004 . [Link]

  • A simple and mild method for the removal of the NIm-tosyl protecting group. SciSpace. [Link]

  • detosylation. ResearchGate. [Link]

  • Chemistry of Amides. Chemistry LibreTexts. 2022 . [Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. 2022 . [Link]

  • Reactions of Amides. A Level Chemistry Revision Notes. 2025 . [Link]

Sources

Application

Application Note and Protocol: High-Purity Isolation of 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one via Automated Flash Column Chromatography

Abstract This document provides a comprehensive guide to the purification of 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one, a key intermediate in pharmaceutical research and development.[1] The protocol details a ro...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the purification of 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one, a key intermediate in pharmaceutical research and development.[1] The protocol details a robust method for isolating the target compound from common reaction byproducts using automated flash column chromatography. We will delve into the rationale behind the selection of the stationary and mobile phases, method development, and execution of the purification protocol, ensuring researchers can achieve high purity and yield.

Introduction: The Scientific Rationale

The purification of synthetic intermediates is a critical step in drug discovery, directly impacting the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one is a heterocyclic compound whose structural complexity and potential for various side-reactions during synthesis necessitate a well-designed purification strategy.

Column chromatography is a fundamental technique for the separation of chemical compounds based on the differential partitioning of components between a stationary phase and a mobile phase.[2][3] The efficiency of this separation is governed by the polarity of the analyte, the adsorbent properties of the stationary phase, and the eluotropic strength of the mobile phase.[3][4]

The target molecule possesses several key structural features that inform the purification strategy:

  • Aromatic Rings: The pyrrolopyridinone core and the tosyl group's phenyl ring contribute to the molecule's overall non-polar character.

  • Polar Functional Groups: The presence of a lactam (cyclic amide), a sulfonyl group, and the nitrogen atoms within the heterocyclic system introduce significant polarity.

  • The Tosyl Protecting Group: The p-toluenesulfonyl (tosyl) group is a stable protecting group for the pyrrole nitrogen, which is generally stable under neutral chromatographic conditions.[5]

Given this combination of polar and non-polar features, a normal-phase chromatography approach using silica gel as the stationary phase is a logical choice. The separation will be achieved by carefully modulating the polarity of the mobile phase.

Materials and Instrumentation

Materials
MaterialGradeSupplier
Crude 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-oneSynthesis GradeN/A
Silica Gel40-63 µm particle sizeVWR or equivalent
n-HexaneHPLC GradeFisher Scientific or equivalent
Ethyl Acetate (EtOAc)HPLC GradeFisher Scientific or equivalent
Dichloromethane (DCM)HPLC GradeFisher Scientific or equivalent
Instrumentation
InstrumentDescription
Automated Flash Chromatography SystemE.g., Teledyne ISCO CombiFlash®, Biotage® Isolera™
Pre-packed Silica Gel ColumnSized according to the scale of the purification
UV-Vis DetectorFor monitoring the elution of compounds
Fraction CollectorFor automated collection of eluent
Thin-Layer Chromatography (TLC) PlatesSilica gel 60 F254

Pre-Purification: Method Development with TLC

Before proceeding to column chromatography, it is essential to develop a suitable solvent system using Thin-Layer Chromatography (TLC).[6] This will provide an estimate of the retention factor (Rƒ) of the target compound and help in selecting the appropriate mobile phase for the column.

TLC Protocol
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a minimal volume of dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, spot the dissolved sample onto a TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:EtOAc) and gradually increase the polarity.

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under UV light (254 nm).

  • Analysis: The ideal solvent system for column chromatography will give the target compound an Rƒ value of approximately 0.2-0.4.

Detailed Purification Protocol

This protocol assumes a starting crude material of approximately 1 gram. The column size and solvent volumes should be scaled accordingly for different amounts.

Column Preparation
  • Column Selection: Choose a pre-packed silica gel column appropriate for the amount of crude material. For 1 gram of crude product, a 40-gram silica column is a suitable starting point.

  • Equilibration: Equilibrate the column with the initial mobile phase (e.g., 100% hexane or a low percentage of ethyl acetate in hexane) until a stable baseline is observed on the UV detector.

Sample Loading
  • Dry Loading (Recommended):

    • Dissolve the crude 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.

    • Carefully load the dry powder onto the top of the equilibrated column.

  • Liquid Loading:

    • Dissolve the crude material in a minimal volume of the initial mobile phase or a slightly stronger solvent.

    • Inject the solution onto the column.

Rationale for Dry Loading: Dry loading is generally preferred as it often leads to better peak shapes and resolution by preventing the sample solvent from interfering with the initial separation at the top of the column.

Elution and Fraction Collection

A gradient elution is recommended to achieve a good separation between the target compound and any impurities.

Step% Hexane% Ethyl AcetateVolume (Column Volumes)Rationale
1. Equilibration9552-3To ensure the column is ready for separation.
2. Initial Elution95 -> 805 -> 205To elute highly non-polar impurities.
3. Gradient Elution80 -> 6020 -> 4010-15To elute the target compound with a good peak shape.
4. Final Wash50503-5To elute any remaining highly polar impurities.

Monitoring: Monitor the elution process using the UV detector, typically at 254 nm and another wavelength where the compound is known to absorb.

Fraction Collection: Set the fraction collector to collect fractions based on the UV signal.

Post-Purification Analysis
  • TLC Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Drying: Dry the purified solid under high vacuum to remove any residual solvent.

Visualization of the Workflow

The following diagram illustrates the key steps in the purification process.

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Method Development Sample_Prep Sample Preparation (Dry Loading) TLC->Sample_Prep Informs Solvent Choice Column_Equilibration Column Equilibration Sample_Loading Sample Loading Column_Equilibration->Sample_Loading Elution Gradient Elution & Fraction Collection Sample_Loading->Elution Fraction_Analysis Fraction Analysis (TLC) Elution->Fraction_Analysis Pooling Pooling Pure Fractions Fraction_Analysis->Pooling Concentration Solvent Removal Pooling->Concentration Drying Final Product Drying Concentration->Drying

Caption: Workflow for the purification of 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one.

Troubleshooting

IssuePossible CauseSuggested Solution
Poor Separation Inappropriate solvent system.Re-optimize the solvent system using TLC. Consider a shallower gradient.
Column overload.Reduce the amount of crude material loaded onto the column.
Peak Tailing Strong interaction of the basic nitrogen atoms with acidic silanol groups on the silica.Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase.[7]
Sample solvent is too strong.Ensure the sample is loaded in a weak solvent or use the dry loading method.
No Compound Eluting The mobile phase is too weak.Increase the polarity of the mobile phase (increase the percentage of ethyl acetate).

Conclusion

The protocol described provides a reliable method for the purification of 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one using automated flash column chromatography. By following the principles of method development with TLC and employing a systematic approach to the purification, researchers can consistently obtain this important building block in high purity, which is crucial for subsequent synthetic steps in drug development programs.

References

  • ACS Publications. (2011, September 27). Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide–Bromate Couple in an Aqueous Medium.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis.
  • MilliporeSigma. (n.d.). 4-Bromo-6-methyl-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one.
  • Autechbio. (n.d.). 4-Bromo-1-Tosyl-1,6-Dihydro-7H-Pyrrolo[2,3-c]Pyridin-7-One: A Cutting-Edge Chemical Compound.
  • Birdo (Shanghai) Medical Technology Co., Ltd. (n.d.). 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one CAS NO.1445993-86-1.
  • Unknown. (n.d.). COLUMN CHROMATOGRAPHY.
  • Guidechem. (n.d.). 4-bromo-6-methyl-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one.
  • J&K Scientific. (n.d.). 4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine | 348640-07-3.
  • Research and Reviews. (2022, June 2). Column Chromatography and its Methods in Separation for Constituents.
  • BYJU'S. (2020, July 22). Column Chromatography.
  • PMC. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach.
  • Winthrop University Chemistry Department. (n.d.). Column Chromatography.
  • Echemi. (n.d.). 4-bromo-6-methyl-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one.
  • The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION.
  • Organic Syntheses. (n.d.). 3,5-Dibromo-2-pyrone.
  • ChemicalBook. (2025, October 14). 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one | 1445993-86-1.
  • MilliporeSigma. (n.d.). 4-Bromo-6-methyl-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H).
  • Sigma-Aldrich. (n.d.). 4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine.
  • Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • ChemScene. (n.d.). 4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine.
  • PMC. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.

Sources

Method

Recrystallization method for 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one

Application Note: Scalable Purification and Recrystallization of 4-Bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one Executive Summary & Mechanistic Context The compound 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Purification and Recrystallization of 4-Bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one

Executive Summary & Mechanistic Context

The compound 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one is a highly valuable synthetic intermediate. Its pyrrolopyridone core serves as a bidentate hydrogen-bonding "warhead" that mimics acetylated lysine, making it a critical building block in the development of Bromodomain and Extra-Terminal (BET) inhibitors (such as Mivebresib/ABBV-075)[1] and ATAD2 bromodomain inhibitors[2].

During the synthesis of this intermediate, the methoxy precursor (4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine) undergoes acidic cleavage using 4 M HCl in 1,4-dioxane[2]. While many discovery-chemistry routes simply concentrate the crude reaction mixture and use it directly after ethereal trituration[3], trace impurities—such as unreacted methoxy starting material and highly polar des-tosylated byproducts—can severely poison the palladium catalysts used in downstream Suzuki-Miyaura cross-couplings[1]. To ensure high-fidelity downstream synthesis, we have developed a self-validating, scalable recrystallization protocol leveraging the unique physicochemical properties of the lactam core.

Physicochemical Rationale for Solvent Selection

Effective recrystallization requires exploiting the structural dichotomy of the molecule. The compound exists predominantly in the 7(6H)-one (lactam) tautomeric form rather than the 7-ol form[4]. This lactam core is highly polar. However, the bulky 1-tosyl group and the 4-bromo substituent inject significant lipophilicity into the molecule.

  • Solvent (Ethyl Acetate): The tosyl group ensures moderate solubility in hot EtOAc (70 °C). Crucially, des-tosylated polymeric impurities lack this lipophilic anchor and remain insoluble in EtOAc, allowing for their mechanical removal via hot filtration.

  • Antisolvent (Heptane): The polar lactam core is completely insoluble in aliphatic hydrocarbons. The controlled, dropwise addition of heptane to the EtOAc solution forces the target compound into a state of supersaturation, promoting the growth of high-purity crystalline needles while leaving unreacted, highly lipophilic methoxy precursors dissolved in the mother liquor.

Quantitative Data Summaries

Table 1: Solubility Profile of 4-Bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one

Solvent SystemTemperature (°C)Solubility (mg/mL)Application Role
1,4-Dioxane40> 150Reaction Solvent
Ethyl Acetate70~ 85Primary Crystallization Solvent
Ethyl Acetate5< 5Crystallization (Cooling)
Heptane25< 0.1Antisolvent
Water25< 0.1Aqueous Wash

Table 2: Process Yield and Purity Metrics

Process StageMass (from 10g scale)Purity (UPLC-UV 254nm)Key Impurities
Crude Isolate9.2 g88.5%Des-tosyl species, Methoxy precursor
Post-Hot FiltrationN/A (In Solution)94.2%Methoxy precursor
Recrystallized Solid7.8 g> 99.5%None detected
Overall Recovery 84.7% + 11.0% Purity N/A

Experimental Protocol: Self-Validating Recrystallization

Prerequisites: Ensure all glassware is oven-dried. The crude starting material should be pre-isolated by concentrating the 4 M HCl/1,4-dioxane reaction mixture under reduced pressure and triturating with diethyl ether to yield a yellow powder[3].

Step 1: Primary Dissolution

  • Transfer 10.0 g of crude 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one to a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add 120 mL of Ethyl Acetate (EtOAc).

  • Heat the suspension to 70 °C using an oil bath. Stir vigorously for 15 minutes. Causality Check: The target compound will dissolve, turning the solvent a deep, clear yellow. Any remaining fine, dark particulates are highly polar des-tosylated byproducts.

Step 2: Hot Filtration (Impurity Purge)

  • Pre-heat a fritted glass funnel (medium porosity) to prevent premature crystallization.

  • Rapidly vacuum-filter the hot solution to remove insoluble des-tosylated impurities.

  • Transfer the clear yellow filtrate to a clean, pre-warmed 500 mL Erlenmeyer flask. Validation Check: Spot the filter cake residue on a TLC plate (EtOAc/Hexanes 1:1). The absence of a mobile UV-active spot confirms no product was lost in the filter cake.

Step 3: Antisolvent Addition and Crystallization

  • Maintain the filtrate at 60 °C with gentle stirring.

  • Begin dropwise addition of Heptane (up to 120 mL total) via an addition funnel.

  • Critical Observation: Pause the addition immediately when the solution becomes persistently turbid (the cloud point). This usually occurs after ~80 mL of Heptane.

  • Allow the turbid solution to stir at 60 °C for 10 minutes to allow seed crystals to form. Once seeding is visible, add the remaining Heptane over 15 minutes.

Step 4: Controlled Cooling and Isolation

  • Remove the flask from the heat source and allow it to cool to ambient temperature natively over 2 hours.

  • Transfer the flask to an ice bath (0–5 °C) for an additional 2 hours to maximize the yield.

  • Isolate the resulting white-to-pale-yellow crystalline needles via vacuum filtration.

  • Wash the filter cake with 30 mL of ice-cold Heptane.

  • Dry the crystals in a vacuum oven at 45 °C for 12 hours. Validation Check: Analyze an aliquot of the mother liquor via UPLC-MS. The near-total absence of the m/z 367 [M+H]+ peak confirms complete crystallization of the target API warhead.

Process and Mechanistic Visualizations

Recrystallization_Workflow Start Crude 7(6H)-one (Yellow Powder) Dissolution Dissolution in EtOAc (70°C, 120 mL) Start->Dissolution Heat & Stir Filtration Hot Filtration (Removes Des-tosyl) Dissolution->Filtration Vacuum Filter Antisolvent Heptane Addition (Dropwise to Cloud Point) Filtration->Antisolvent Maintain 60°C Cooling Controlled Cooling (0-5°C, 4 Hours) Antisolvent->Cooling Supersaturation Pure Pure Crystalline Intermediate (>99.5%) Cooling->Pure Wash & Vacuum Dry

Synthesis and EtOAc/Heptane recrystallization workflow for the pyrrolopyridone intermediate.

BET_Inhibition_Pathway Target BET Bromodomain (BRD4 BD1/BD2) Chromatin Acetylated Histones (Chromatin) Target->Chromatin Native Binding (Blocked) Warhead Pyrrolopyridone Core (H-Bond to Asn140/Asn433) Warhead->Target Competitive Binding Apoptosis Cell Cycle Arrest & Apoptosis Warhead->Apoptosis Downregulates Myc Transcription Oncogene Transcription (e.g., c-Myc) Chromatin->Transcription Promotes

Mechanism of action for BET bromodomain inhibitors utilizing the pyrrolopyridone warhead.

References

  • Title: Discovery of a Potent and Selective ATAD2 Bromodomain Inhibitor with Antiproliferative Activity in Breast Cancer Models Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Inhibitor Source: ACS Publications - American Chemical Society URL: [Link]

  • Title: Epigenetic modulation through BET bromodomain inhibitors as a novel therapeutic strategy for progranulin-deficient frontotemporal dementia Source: PMC - National Institutes of Health URL: [Link]

  • Title: US10189832B2 - Crystalline solid forms of a BET inhibitor Source: Google Patents URL

Sources

Application

Application Note: High-Throughput Analytical Methods for Monitoring Reactions of 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one

Abstract This application note provides a comprehensive guide to the analytical methodologies required for real-time monitoring of chemical reactions involving 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one (I). This...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide to the analytical methodologies required for real-time monitoring of chemical reactions involving 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one (I). This compound is a key heterocyclic building block, often utilized in the synthesis of complex molecules in medicinal chemistry and materials science. Effective reaction monitoring is critical for optimizing reaction conditions, maximizing yield, and minimizing impurity formation. We present detailed protocols for the use of Reverse-Phase High-Performance Liquid Chromatography coupled with Mass Spectrometry (RP-HPLC/MS) as the primary technique for quantitative analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation. This guide is intended for researchers, chemists, and process development scientists engaged in the synthesis and modification of this important scaffold.

Introduction and Analytical Considerations

4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one (I ) is a structurally complex molecule featuring a brominated aza-oxindole core protected by a tosyl group. The bromine atom at the C4 position is a versatile handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, making it a valuable intermediate in synthetic chemistry.[1][2][3] The tosyl group serves as a robust protecting group for the pyrrole nitrogen, which can be retained or removed in subsequent synthetic steps.

The primary goal of reaction monitoring is to track the consumption of the starting material (I ) and the formation of the desired product(s) and any significant byproducts over time. This data allows for precise determination of reaction endpoints, kinetic profiling, and optimization of parameters like temperature, catalyst loading, and reaction time.[3]

Key Analytical Challenges:

  • Structural Similarity: Reactants, products, and intermediates often share the same core structure, differing only by substituents. This necessitates a high-resolution separation technique.

  • Diverse Polarity: In a typical cross-coupling reaction, the polarity of the molecule changes significantly upon replacement of the bromine atom, requiring a gradient elution method for effective separation.

  • Confirmation of Identity: Mass spectrometry is essential to confirm the identity of new peaks appearing in the chromatogram and to identify potential side-products, such as de-brominated or de-tosylated species.

Primary Analytical Technique: RP-HPLC with UV and MS Detection

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for monitoring reactions involving compound I . Its ability to separate compounds based on hydrophobicity makes it ideal for resolving the components of a typical organic reaction mixture.[4] Coupling the HPLC system with both a UV detector and a mass spectrometer (LC-MS) provides simultaneous quantitative and qualitative data.

Principle of Separation

In RP-HPLC, the stationary phase (typically a C18 column) is nonpolar, while the mobile phase is a polar solvent mixture, usually water and acetonitrile or methanol.[5] Compound I , being relatively nonpolar, will be retained on the column. As a reaction proceeds (e.g., a Suzuki coupling replaces the bromo group with a more complex aryl group), the product's polarity and, consequently, its retention time will change, allowing for clear separation and monitoring.

Experimental Protocol: LC-MS Method

Sample Preparation:

  • Carefully withdraw a small aliquot (~5-10 µL) from the reaction mixture using a syringe.

  • Quench the reaction in the aliquot immediately by diluting it into a vial containing 1.0 mL of a 50:50 mixture of acetonitrile and water. This prevents further reaction.

  • Vortex the vial to ensure homogeneity.

  • If the solution contains solid particles, filter it through a 0.45 µm syringe filter into an HPLC vial.[6]

Instrumentation and Conditions:

ParameterRecommended SettingRationale
HPLC Column C18, 2.1 x 50 mm, 1.8 µmProvides excellent resolution and is suitable for fast gradient methods.
Mobile Phase A Water + 0.1% Formic AcidAcid improves peak shape and promotes ionization for MS detection.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic solvent for reverse-phase chromatography.
Gradient Program 5% B to 95% B over 5 minutesA broad gradient ensures elution of both polar and nonpolar species.
Flow Rate 0.4 mL/minStandard flow rate for a 2.1 mm ID column.
Column Temp. 40 °CElevated temperature improves peak shape and reduces viscosity.
Injection Volume 2 µLSmall volume prevents column overloading.
UV Detection 254 nmAromatic nature of the molecule suggests strong absorbance at this wavelength.
MS Ionization Electrospray Ionization (ESI), Positive ModeThe nitrogen atoms in the heterocyclic core are readily protonated.
MS Mass Range 100 - 800 m/zCovers the expected mass of the starting material, product, and potential dimers.
Data Interpretation
  • Starting Material (I): The molecular formula is C₁₄H₁₁BrN₂O₃S. The expected [M+H]⁺ ion will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br are in an ~1:1 ratio), appearing at m/z 380.9/382.9.

  • Product: The expected mass of the product will be calculated based on the reaction being performed. For example, in a Suzuki coupling with phenylboronic acid, the product would be 4-phenyl-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one (C₂₀H₁₆N₂O₃S), with an expected [M+H]⁺ of m/z 377.1.

  • Reaction Progress: Monitor the decrease in the peak area of the starting material and the corresponding increase in the peak area of the product over time. The reaction is considered complete when the starting material peak is no longer detectable.

Confirmatory Analysis: NMR Spectroscopy

While LC-MS is excellent for rapid reaction monitoring, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for unambiguous structural confirmation of the final, isolated product.[7][8] It can also be used to assess the purity of a crude reaction mixture.[9][10]

Role in Workflow

NMR provides detailed information about the chemical environment of each proton and carbon atom in a molecule. For a reaction involving compound I , ¹H NMR is particularly useful for observing the disappearance of specific signals from the starting material and the appearance of new signals corresponding to the product.

Experimental Protocol: ¹H NMR

Sample Preparation:

  • Take a representative sample of the crude reaction mixture or the purified product.

  • Dissolve approximately 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

Data Acquisition:

  • Acquire a standard ¹H NMR spectrum.

  • Key signals for the starting material (I ) to monitor include:

    • The singlet for the tosyl methyl group (~2.4 ppm).

    • The characteristic doublets for the tosyl aromatic protons (~7.4-7.8 ppm).

    • The distinct signals for the protons on the pyrrolo-pyridinone core.

  • Upon successful reaction (e.g., Suzuki coupling), new signals in the aromatic region corresponding to the newly introduced group will appear, and shifts in the adjacent core protons will be observed.

Visualization of Workflow and a Practical Example

To illustrate the application of these methods, consider the monitoring of a Suzuki-Miyaura cross-coupling reaction.

Hypothetical Reaction: Suzuki-Miyaura Coupling

cluster_reactants Reactants SM 4-bromo-1-tosyl-1H-pyrrolo [2,3-c]pyridin-7(6H)-one (I) Catalyst Pd Catalyst, Base SM->Catalyst Boronic Aryl-B(OH)2 Boronic->Catalyst Product 4-aryl-1-tosyl-1H-pyrrolo [2,3-c]pyridin-7(6H)-one Catalyst->Product

Caption: A typical Suzuki-Miyaura cross-coupling reaction pathway.

Analytical Monitoring Workflow

The following diagram outlines the decision-making process based on analytical data obtained during the reaction.

start Start Reaction (t=0) aliquot Take Aliquot at time (t=x) start->aliquot prep Quench & Prepare LC-MS Sample aliquot->prep lcms Inject on LC-MS System prep->lcms data Analyze Chromatogram & Mass Spectra lcms->data decision Is [SM] < 1%? data->decision cont Continue Reaction decision->cont No workup Initiate Reaction Workup decision->workup Yes cont->aliquot nmr Purify & Confirm Structure by NMR workup->nmr end Final Product nmr->end

Caption: Workflow for reaction monitoring and product validation.

Expected Mass Data
CompoundStructureFormulaExpected [M+H]⁺ (m/z)
Starting Material (I) 4-bromo-1-tosyl...C₁₄H₁₁BrN₂O₃S380.9 / 382.9
Product (Phenyl coupled) 4-phenyl-1-tosyl...C₂₀H₁₆N₂O₃S377.1
Byproduct (De-brominated) 1-tosyl...C₁₄H₁₂N₂O₃S301.1

Conclusion

The combination of RP-HPLC/MS and NMR spectroscopy provides a robust and comprehensive toolkit for monitoring reactions of 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one. The LC-MS method detailed here offers rapid and reliable in-process control, enabling efficient optimization and scale-up of synthetic procedures. Confirmatory NMR analysis ensures the structural integrity of the final products. Adherence to these protocols will enhance the efficiency, reproducibility, and success of synthetic campaigns involving this versatile chemical intermediate.

References

  • Chemsrc. (2025). 4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine.
  • Advion Inc. (n.d.). SUZUKI REACTION MONITORING Using Compact Mass Spectrometry with TLC Interface.
  • ResearchGate. (n.d.). (PDF) Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. Unexpected formation of cinchonicine enol tosylate accelerated by microwave activation.
  • National Institutes of Health. (2017, February 14). NMR reaction monitoring in flow synthesis.
  • MilliporeSigma. (n.d.). 4-Bromo-6-methyl-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one.
  • ResearchGate. (n.d.). Determining the endpoint of a pyridine‐catalysed tosylation of 4‐bromoaniline monitored by NMR.
  • National Institutes of Health. (n.d.). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer.
  • ThaiJo. (2014, October 5). Development and validation of RP-HPLC method for analysis and stability study of 8-carboxyphenyl-2'- deoxyguanosine and 8.
  • Arkivoc. (n.d.). Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. Unexpected form.
  • Pharmaceutical Technology. (2026, March 11). NMR Reaction-Monitoring as a Process Analytical Technique.
  • GSC Online Press. (2023, May 30). Development and Validation of RP-HPLC Method for the Determination of Anticancer Drug Brigatinib.
  • MDPI. (2026, February 2). Eco-Friendly Sample Preparation Trends for Exogenous Toxic Organic Compounds in Food: A Sustainable Perspective for LC-MS Analysis.
  • ChemScene. (n.d.). 4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine.
  • GuideChem. (n.d.). 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one CAS NO.1445993-86-1.
  • Syngene International. (n.d.). Chemical Derivatization in LC-MS/MS | Bioanalysis Solutions.
  • MDPI. (2023, November 23). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations.
  • FULIR. (n.d.). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State.
  • Semantic Scholar. (n.d.). Novel Stability Indicating RP-HPLC Method for The Estimation of Pinaverium Bromide in Tablet Formulation.
  • Royal Society of Chemistry. (2024, January 15). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd 3 -clusters: from cradle to grave.
  • Magritek. (n.d.). Reaction Monitoring.
  • National Institutes of Health. (n.d.). 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine.
  • WJPMR. (2023, December 11). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW.
  • MDPI. (2019, November 29). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa.
  • Institute of Molecular and Translational Medicine. (2021, November 8). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines.
  • Springer. (2017, October 13). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T.
  • AZoM. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions.
  • ProQuest. (2025, May 1). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
  • Sigma-Aldrich. (n.d.). 4-Bromo-6-methyl-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H).

Sources

Method

Application Note: A Stability-Indicating HPLC Method for Purity Analysis of 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one

Abstract This application note presents a detailed protocol for the determination of purity and stability of 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one, a key intermediate in pharmaceutical synthesis. A robust, s...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed protocol for the determination of purity and stability of 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one, a key intermediate in pharmaceutical synthesis. A robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection has been developed and validated. The method is designed to separate the active pharmaceutical ingredient (API) from potential process-related impurities and degradation products generated under forced degradation conditions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to ensure the quality and consistency of this compound.

Introduction

4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one is a complex heterocyclic compound with significant potential as a building block in the synthesis of novel therapeutic agents. The purity of this intermediate is critical to the quality and safety of the final drug product. Therefore, a reliable and accurate analytical method for its quantification and impurity profiling is essential. High-performance liquid chromatography (HPLC) is a powerful technique for this purpose, offering high resolution, sensitivity, and specificity.[1][2]

This application note details a stability-indicating HPLC method, which is a validated quantitative analytical procedure capable of detecting changes in the drug substance and drug product over time. To achieve this, forced degradation studies are integral to the method development process to ensure that the method can distinguish the main compound from any potential degradation products that may form under various stress conditions.[1][2]

Chemical and Physical Properties

  • Chemical Name: 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one

  • CAS Number: 1445993-86-1[3]

  • Molecular Formula: C₁₄H₁₁BrN₂O₃S[4]

  • Molecular Weight: 367.22 g/mol [4]

  • Appearance: Solid[5]

  • Storage: 2-8°C, in a dry, well-ventilated area.[4][5]

Experimental

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point for the analysis of pyridine derivatives.[5]

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (analytical grade).

  • Reference Standard: A well-characterized reference standard of 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one with known purity.

  • Sample: 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one test sample.

Chromatographic Conditions

The following chromatographic conditions are a recommended starting point and may require optimization based on the specific HPLC system and column used.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or λmax if determined)
Injection Volume 10 µL

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
09010
201090
251090
269010
309010
Preparation of Solutions
  • Diluent: A mixture of acetonitrile and water (50:50, v/v) is a suitable starting diluent.

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of the 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the test sample and prepare a 100 mL solution in the same manner as the standard solution.

Method Validation Protocol

The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation should include the following parameters:

System Suitability

Before sample analysis, the suitability of the chromatographic system should be verified. Inject the standard solution five times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Specificity (Forced Degradation Studies)

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[1][2] The sample should be subjected to the following stress conditions to induce degradation of approximately 10-30%.

  • Acid Degradation: Reflux the sample solution in 0.1 M HCl at 60°C for 4 hours.

  • Base Degradation: Reflux the sample solution in 0.1 M NaOH at 60°C for 2 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

The stressed samples should be analyzed, and the peak purity of the main peak should be evaluated using a photodiode array (PDA) detector to ensure no co-eluting peaks.

Linearity

Prepare a series of at least five concentrations of the reference standard (e.g., 0.01 to 0.15 mg/mL). Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

Accuracy (Recovery)

The accuracy of the method should be assessed by spiking a placebo with known concentrations of the API (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery at each level should be within 98-102%.

Precision
  • Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration on the same day. The RSD of the results should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Precision): Analyze the same sample on two different days by two different analysts. The RSD of the combined results should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

The robustness of the method should be evaluated by making small, deliberate variations in the chromatographic parameters, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2°C)

  • Mobile phase composition (± 2% organic)

The system suitability parameters should be checked under each varied condition.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Diluent A->B C Filtration (0.45 µm) B->C D HPLC System Setup C->D E System Suitability Test D->E F Sample Injection E->F G Chromatogram Acquisition F->G H Peak Integration & Purity Calculation G->H I Report Generation H->I

Figure 1: A schematic overview of the HPLC analysis workflow for 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one.

Potential Impurities and Degradation Products

The synthesis of pyrrolo[2,3-c]pyridine derivatives can be complex, potentially leading to various process-related impurities. These may include starting materials, reagents, and by-products from incomplete reactions or side reactions.

Forced degradation studies will help to identify potential degradation products. The tosyl group can be susceptible to hydrolysis under acidic or basic conditions, which could lead to the formation of the corresponding detosylated compound. The bromo substituent may also be subject to degradation under certain conditions.

Conclusion

The HPLC method described in this application note provides a reliable and robust starting point for the purity determination and stability assessment of 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one. The comprehensive validation protocol ensures that the method is suitable for its intended purpose in a regulated environment. This detailed guide will be a valuable resource for scientists and researchers in the pharmaceutical industry, contributing to the development of safe and effective medicines.

References

  • International Journal of Trend in Scientific Research and Development. Stability Indicating HPLC Method Development –A Review. Available from: [Link]

  • SciSpace. Stability Indicating HPLC Method Development and Validation. Available from: [Link]

  • Chemsrc. CAS#:348640-07-3 | 4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine. Available from: [Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available from: [Link]

  • International Journal of Scientific Development and Research. Stability indicating study by using different analytical techniques. Available from: [Link]

  • PMC. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Available from: [Link]

  • A cutting-edge chemical compound. 4-Bromo-1-Tosyl-1,6-Dihydro-7H-Pyrrolo[2,3-c]Pyridin-7-One. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Tosyl Deprotection of Pyrrolopyridines

Welcome to the technical support center for the deprotection of N-tosyl pyrrolopyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the deprotection of N-tosyl pyrrolopyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this crucial synthetic step. The p-toluenesulfonyl (tosyl) group is a robust and widely used protecting group for the nitrogen atom in pyrrolopyridines, also known as azaindoles.[1] Its stability under various conditions makes it an excellent choice for multi-step syntheses, but this same stability can present challenges during its removal.[2][3]

This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome common hurdles and achieve successful deprotection.

Frequently Asked Questions (FAQs)

Q1: My N-tosyl pyrrolopyridine deprotection is not proceeding or is giving very low yields. What are the likely causes?

A1: This is a common issue that can stem from several factors:

  • Reagent Inactivity: Some deprotecting agents, particularly reducing agents, can degrade over time. It is always advisable to use a fresh batch of reagents.[4]

  • Suboptimal Reaction Conditions: The temperature may be too low, or the reaction time may be insufficient to overcome the activation energy required for cleaving the stable N-tosyl group.[4]

  • Poor Solubility: The substrate may not be fully dissolved in the chosen solvent, limiting its interaction with the reagent. Using a co-solvent can often resolve this.[4]

  • Steric Hindrance: Bulky substituents near the tosyl group can impede the approach of the deprotecting reagent.[4]

  • Electronic Effects: The electron density of the pyrrolopyridine ring system can influence the ease of deprotection. Electron-withdrawing groups can sometimes make deprotection more challenging under certain conditions.

Q2: I'm observing significant decomposition of my starting material and/or product. What could be happening?

A2: Pyrrolopyridine systems can be sensitive to harsh reaction conditions.

  • Acid-Induced Polymerization: Under strongly acidic conditions, the electron-rich pyrrole ring can be protonated, leading to polymerization.[5] This is often indicated by the reaction mixture turning dark brown or black.[5]

  • Ring Instability: The inherent stability of the pyrrolopyridine core can be compromised under harsh acidic or basic conditions, leading to ring opening or other decomposition pathways.[6]

  • Side Reactions with Functional Groups: Other functional groups in your molecule may not be compatible with the deprotection conditions, leading to undesired side reactions.[7]

Q3: How do I choose the best deprotection method for my specific pyrrolopyridine derivative?

A3: The optimal method depends on the functional groups present in your molecule and the overall stability of your substrate.

  • For acid-sensitive substrates: Reductive cleavage methods (e.g., Mg/MeOH, sodium naphthalenide) or milder basic hydrolysis (e.g., Cs₂CO₃ in THF/MeOH) are generally preferred.[8][9][10]

  • For base-sensitive substrates: Acidic hydrolysis (e.g., TFA, HBr/AcOH) or certain reductive methods may be more suitable.[2][11]

  • For substrates with multiple protecting groups: It is crucial to select a method that is orthogonal to the other protecting groups present to ensure selective deprotection.[4]

In-Depth Troubleshooting Guides

Problem 1: Incomplete or Stalled Reaction

If your reaction has stalled with significant starting material remaining, consider the following systematic approach to identify and resolve the issue.

Troubleshooting Workflow for Incomplete Deprotection

start Incomplete Reaction: N-Tosyl Pyrrolopyridine Deprotection check_reagents Verify Reagent Activity (Use fresh batch) start->check_reagents optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions Reagents are active increase_temp Increase Temperature (in 10°C increments) optimize_conditions->increase_temp increase_time Increase Reaction Time increase_temp->increase_time No improvement check_solubility Assess Substrate Solubility increase_time->check_solubility Still incomplete change_method Consider Alternative Deprotection Method increase_time->change_method Reaction still stalled add_cosolvent Add a Co-solvent (e.g., THF, Dioxane) check_solubility->add_cosolvent Poor solubility observed check_solubility->change_method Solubility is good add_cosolvent->optimize_conditions Re-run reaction

Caption: A systematic approach to troubleshooting incomplete deprotection reactions.

Causality and Actionable Solutions:

  • Reagent Potency: Reductive reagents like magnesium turnings can develop an oxide layer, and solutions of sodium naphthalenide can degrade. Always use freshly prepared or newly opened reagents.

  • Thermal Energy Input: The N-S bond in a tosyl group is strong. Insufficient thermal energy may prevent the reaction from reaching the necessary activation energy. Gradually increasing the temperature in 10°C increments while monitoring the reaction by TLC or LC-MS is a prudent strategy.[4]

  • Solvent Effects: The polarity and solubilizing power of the solvent system are critical. For instance, in base-mediated deprotections like with cesium carbonate, a mixture of THF and methanol is often more effective than methanol alone, especially for lipophilic substrates.[10]

Problem 2: Product/Starting Material Decomposition

Degradation of your valuable material is a significant concern. The key is to understand the underlying cause and switch to milder, more compatible conditions.

Key Indicators and Mitigation Strategies:

  • Observation of Darkening/Polymerization: This is a classic sign of acid-induced polymerization of the pyrrole moiety.[5]

    • Immediate Action: If possible, quench the reaction immediately.

    • Alternative Methods: Switch to non-acidic deprotection methods. Reductive cleavage using Mg/MeOH is often a mild and effective alternative.[9][12] Basic hydrolysis with a milder base like cesium carbonate can also be successful.[10]

  • Formation of Multiple Unidentified Byproducts: This suggests either ring degradation or reactions with other functional groups.

    • Analysis: Obtain a mass spectrum of the crude reaction mixture to identify the masses of the byproducts. This can provide clues about the decomposition pathway (e.g., hydrolysis of an ester, cleavage of another protecting group).

    • Strategy Adjustment: Select a deprotection method known for its functional group tolerance. For example, photoredox catalysis offers a very mild method for desulfonylation with excellent functional group compatibility.[13][14]

Comparative Data of Common Deprotection Methods

The selection of the appropriate deprotection method is critical for success. The following table summarizes common methods with their typical conditions and compatibilities.

Deprotection MethodReagents and ConditionsAdvantagesDisadvantagesSuitable for...
Acidic Hydrolysis 33% HBr in Acetic Acid, Phenol[2]Effective for robust substratesHarsh conditions, not suitable for acid-labile groups, potential for polymerization[2][5]Substrates without acid-sensitive functionalities.
TFA, Thioanisole[15][16]Milder than HBr/AcOH, volatile byproductCan still cause polymerization, may cleave other acid-labile groups (e.g., Boc)[5][17]Molecules requiring moderately acidic conditions for deprotection.
Reductive Cleavage Magnesium, Methanol[2][9]Mild, good functional group toleranceCan be slow, may require sonication to activate Mg[2][9]A wide range of substrates, including those with ester or alcohol groups.
Sodium Naphthalenide, THF[8][18]Very mild, effective at low temperaturesRequires preparation of the reagent under inert atmosphere, can reduce other functional groups[8][18]Sensitive substrates that cannot tolerate acidic or strongly basic conditions.
Basic Hydrolysis NaOH, MeOH/H₂O[8]Simple and inexpensive reagentsHarsh conditions, can hydrolyze esters and other base-labile groupsSubstrates stable to strong base.
Cs₂CO₃, THF/MeOH[10]Mild conditions, good for sensitive substratesCan be slower than stronger basesMolecules with base-sensitive functionalities where milder conditions are necessary.
Photoredox Catalysis Visible light, photocatalyst, Hantzsch ester[13]Extremely mild, excellent functional group toleranceRequires specialized equipment (photoreactor)Complex molecules with numerous sensitive functional groups.

Detailed Experimental Protocols

Protocol 1: Reductive Detosylation using Magnesium and Methanol

This method is often a reliable starting point due to its mildness and general applicability.[2][9]

Materials:

  • N-Tosyl pyrrolopyridine derivative

  • Magnesium turnings

  • Anhydrous Methanol (MeOH)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (optional, but recommended)

Procedure:

  • Dissolve the N-tosyl pyrrolopyridine derivative in anhydrous methanol in a round-bottom flask.

  • Add an excess of magnesium turnings (typically 10-20 equivalents) to the solution.[2]

  • Stir the mixture at room temperature. If the reaction is slow, gentle heating (to reflux) or sonication can be applied to initiate and sustain the reaction.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite to remove excess magnesium and magnesium salts.

  • Rinse the filter cake with additional methanol or dichloromethane.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by standard methods (e.g., column chromatography, crystallization).

Workflow for Mg/MeOH Deprotection

dissolve Dissolve N-Tosyl Pyrrolopyridine in Anhydrous MeOH add_mg Add Mg Turnings (10-20 eq.) dissolve->add_mg stir Stir at Room Temperature (or heat/sonicate if slow) add_mg->stir monitor Monitor by TLC/LC-MS stir->monitor workup Workup: Filter through Celite monitor->workup Reaction Complete purify Concentrate and Purify workup->purify

Sources

Optimization

Removal of palladium catalyst from 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one reactions

Welcome to the Technical Support Center for Palladium Remediation . This portal is specifically designed for researchers, process chemists, and drug development professionals dealing with the complex purification of acti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Palladium Remediation . This portal is specifically designed for researchers, process chemists, and drug development professionals dealing with the complex purification of active pharmaceutical ingredients (APIs) and intermediates featuring the 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one scaffold.

Below, you will find mechanistic insights, symptom-based troubleshooting guides, standard operating procedures (SOPs), and regulatory FAQs to ensure your product meets the strict International Council for Harmonisation (ICH) Q3D guidelines for heavy metal impurities[1].

Part 1: Mechanistic Context – The Chelation Challenge

Removing palladium from reactions involving 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one is notoriously difficult due to the molecule's endogenous coordinating sites.

  • The Pyridone Core: The lactam moiety (N6-H and C7=O) can act as a potent bidentate or monodentate ligand for Pd(II) species.

  • The Tosyl Protecting Group: While the N1-tosyl group reduces the electron density of the pyrrole nitrogen (mitigating its coordination ability), cross-coupling conditions (e.g., Suzuki-Miyaura using aqueous bases) can cause partial de-tosylation. The resulting free pyrrole NH acts as an aggressive chelator, locking palladium into a highly stable, soluble complex[2].

To successfully remediate palladium, the applied scavenger must possess a thermodynamic binding affinity for palladium that drastically exceeds that of the pyrrolo-pyridine core.

Part 2: Symptom-Based Troubleshooting Guides

Q: My residual palladium levels remain >500 ppm even after multiple aqueous workups and Celite filtration. What is causing this? A: Standard aqueous extractions and Celite filtrations only remove bulk agglomerated palladium (Pd black) and simple inorganic salts[3]. The remaining palladium is likely chemically coordinated to the pyridone oxygen/nitrogen of your product.

  • Solution: You must disrupt the product-metal complex. Introduce a competing ligand with a higher affinity for palladium, such as a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) or a dimercaptotriazine (DMT) resin[2]. Alternatively, a preliminary wash with an aqueous N-acetyl cysteine solution can effectively strip loosely bound Pd before applying solid-supported scavengers[3].

Q: I am using SiliaMetS® Thiol, but my product yield drops by 20% after scavenging. How can I prevent this? A: Yield loss during silica-scavenger treatment is typically caused by non-specific adsorption of the highly polar pyrrolo-pyridone product onto the unfunctionalized silanol groups of the silica backbone[2].

  • Solution: Switch to a macroporous polystyrene-bound scavenger (e.g., MP-TMT) which lacks silanol groups[1]. If you must use silica, pre-treat the scavenger with a slightly more polar solvent system (e.g., adding 5-10% THF or EtOAc to your toluene/DCM stream) to keep the product fully solvated, or perform a hot filtration.

Q: During high-temperature scavenging (60°C) with amine-based scavengers, I am observing cleavage of the N-tosyl group. What is the alternative? A: Amine-functionalized scavengers (like QuadraPure™ Macroporous Amine) can act as localized bases, triggering the cleavage of the base-labile tosyl protecting group upon prolonged heating.

  • Solution: Shift to non-basic scavengers. Potassium Isopropyl Xanthate (PIX) is an ultra-efficient, neutral palladium scavenger capable of reducing Pd to <1 ppm without basic side-reactions[4]. Alternatively, use thiourea-functionalized silica at a lower temperature (30–40°C)[5].

Part 3: Standard Operating Procedure (SOP)

Protocol: Stepwise Palladium Scavenging for Pyrrolo[2,3-c]pyridines

This protocol is a self-validating system designed to reduce Pd from ~10,000 ppm to <10 ppm.

Step 1: Bulk Removal (Agglomerate Filtration)

  • Dilute the crude cross-coupling reaction mixture with 5–10 volumes of a suitable organic solvent (e.g., 2-MeTHF or EtOAc)[6].

  • Filter the mixture through a 2 cm pad of Celite® in a Büchner funnel to remove precipitated Pd(0) black and insoluble inorganic salts[6].

Step 2: Chemical Wash (Optional but Recommended for High Pd)

  • Transfer the filtrate to a separatory funnel.

  • Wash the organic layer with a 5% aqueous solution of N-acetyl cysteine (heated to 30–40°C) for 4 hours with vigorous stirring[3].

  • Separate the layers and dry the organic phase over MgSO₄.

Step 3: Solid-Supported Scavenging

  • To the dried organic phase, add a thiol- or DMT-functionalized silica scavenger (e.g., SiliaMetS® Thiol).

  • Dosing: Add 5 to 10 molar equivalents of scavenger relative to the initial amount of palladium catalyst used in the reaction[7].

  • Incubation: Stir the suspension vigorously at 40°C for 4 to 18 hours under an inert atmosphere (N₂/Ar) to prevent oxidation of the thiol groups[5][7].

  • Isolation: Filter the mixture through a fresh, tightly packed Celite® pad. Wash the filter cake with 2 column volumes of the reaction solvent to ensure complete product recovery[6].

  • Validation: Submit a 5 mg sample of the concentrated filtrate for ICP-MS analysis to confirm Pd levels are <10 ppm[7].

G Start Crude Reaction Mixture (>1000 ppm Pd) Filtration Celite Filtration (Removes Pd Agglomerates) Start->Filtration Wash N-acetyl cysteine Wash (Strips loosely bound Pd) Filtration->Wash Test1 Pd < 10 ppm? Wash->Test1 Scavenger Thiol/DMT Scavenger (Disrupts N-Chelation) Test1->Scavenger No Success API Grade Product (<10 ppm Pd) Test1->Success Yes Test2 Pd < 10 ppm? Scavenger->Test2 Crystallization Polish Crystallization (Mother Liquor Rejection) Test2->Crystallization No Test2->Success Yes Crystallization->Success

Fig 1: Stepwise workflow for Pd catalyst removal from complex N-heterocycles.

Part 4: Quantitative Data & Scavenger Selection Matrix

Selecting the correct scavenger depends heavily on the oxidation state of the residual palladium and the sensitivity of your protecting groups.

Scavenger TypeFunctional GroupTarget Pd StateBinding MechanismPros for Pyrrolo-pyridinesCons / Risks
SiliaMetS® Thiol -SH (Thiol)Pd(II) & Pd(0)ChemisorptionHigh efficiency; fast kinetics[8].Silanol backbone may adsorb polar lactams[2].
MP-TMT Trithiocyanuric acidPd(II) & Pd(0)ChemisorptionPolystyrene backbone prevents product adsorption[1][8].Requires longer incubation times (16-24 h)[1].
QuadraPure™ TU ThioureaPd(II)ChelationExcellent for strongly bound Pd complexes[5].Less effective for colloidal Pd(0).
PIX Isopropyl XanthatePd(II)PrecipitationUltra-efficient (<1 ppm); neutral conditions[4].Requires careful filtration of fine precipitates.
Activated Carbon N/A (Porous Carbon)Pd(0)PhysisorptionHighly cost-effective for bulk removal[7].Non-selective; high risk of product yield loss[2][7].

Part 5: Regulatory FAQs

Q: What are the exact regulatory limits for residual palladium in my final synthesized compound? A: Regulatory bodies like the FDA and EMA follow the ICH Q3D guidelines for elemental impurities. Palladium is classified as a Class 2B element. For an active pharmaceutical ingredient (API) administered orally, the Permitted Daily Exposure (PDE) is strictly limited to 100 µ g/day [3]. Depending on the daily dosage of your drug, this typically translates to a required concentration limit of <10 ppm in the final API[6][7].

Q: Can I rely solely on chromatographic purification (silica gel column) to remove palladium? A: No. Studies demonstrate that significant levels of residual palladium often co-elute with polar N-heterocycles during standard chromatographic purification. A dedicated metal scavenging step is required to reliably reduce palladium to ICH-compliant levels[1].

Q: How do I accurately quantify the residual palladium? A: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the gold standard and the required analytical technique for detecting palladium at the parts-per-million (ppm) or parts-per-billion (ppb) levels[2][6].

References

  • RSC Publishing. Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger. Available at: [Link]

  • ResearchGate. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams: A method for scale-up. Available at:[Link]

  • Onyx Scientific. Palladium scavenging: From 1% to within ICH limits. Available at:[Link]

  • ACS Publications. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-Bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one Workflows

Welcome to the Advanced Troubleshooting Guide for pyrrolo[2,3-c]pyridine derivatives. As a Senior Application Scientist, I have designed this center to address the specific mechanistic and synthetic bottlenecks associate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for pyrrolo[2,3-c]pyridine derivatives. As a Senior Application Scientist, I have designed this center to address the specific mechanistic and synthetic bottlenecks associated with 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one .

This compound is a highly privileged, yet synthetically stubborn, intermediate used extensively in the development of epigenetic modulators, specifically BET (BRD4) and ATAD2 bromodomain inhibitors [1, 2]. Its unique topology—combining an electron-withdrawing N-tosyl group, an ambident pyridone motif, and a sterically hindered C4-bromide—creates distinct challenges in cross-coupling, alkylation, and deprotection workflows.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q1: My Suzuki-Miyaura cross-coupling at the C4-bromide is stalling at 15–30% conversion. Why is this happening, and how do I force it to completion?

The Causality: The C4 position of this scaffold is both sterically congested and electronically deactivated. The strong electron-withdrawing nature of the N1-tosyl group pulls electron density away from the pyrrole ring, making the C(sp2)-Br bond highly resistant to the initial oxidative addition by Pd(0). Furthermore, researchers often attempt to overcome this by increasing the temperature (>100 °C). This creates a secondary failure mode: the thermal degradation (protodeboronation) of the partner boronic acid outpaces the sluggish transmetalation step, starving the catalytic cycle of its coupling partner [3].

The Solution: You must shift the thermodynamic balance by using a pre-catalyst with a large bite angle and high electron density, such as Pd(dppf)Cl2 or XPhos Pd G3. These ligands force the palladium center into a highly reactive conformation that accelerates both oxidative addition and reductive elimination.

SuzukiTroubleshooting Start Incomplete C4 Suzuki Coupling CheckBA LC-MS: Is Boronic Acid Consumed? Start->CheckBA Protodeboronation Yes: Protodeboronation Outcompeting Coupling CheckBA->Protodeboronation Yes OxAddition No: Sluggish Oxidative Addition CheckBA->OxAddition No Sol1 Use Slow Addition or MIDA Boronate Protodeboronation->Sol1 Sol2 Switch to XPhos Pd G3 or Pd(dppf)Cl2 OxAddition->Sol2

Caption: Diagnostic decision tree for troubleshooting incomplete C4 Suzuki-Miyaura couplings.

Q2: During the N6-alkylation of the pyridone ring, I am isolating a complex mixture of two isomers. How do I control regioselectivity?

The Causality: The 7-oxo group of the pyrrolo[2,3-c]pyridine core exhibits lactam-lactim tautomerism. Under basic conditions, deprotonation yields an ambident anion capable of reacting at either the N6 (nitrogen) or O7 (oxygen) position. The regioselectivity is dictated by the Hard-Soft Acid-Base (HSAB) theory. Hard bases (like NaH) and polar aprotic solvents (DMF) leave the oxygen highly exposed, favoring the kinetic O-alkylation product.

The Solution: To drive the reaction toward the thermodynamic N-alkylation product (which is usually desired for BET inhibitors), use a softer base like Cs2​CO3​ and a less polar solvent system to coordinate the oxygen and direct the electrophile to the nitrogen.

AlkylationLogic Lactam Pyridone Core (Ambident Nucleophile) HardBase Hard Base / Polar Solvent (e.g., NaH, DMF) Lactam->HardBase SoftBase Soft Base / Non-Polar Solvent (e.g., Cs2CO3, Toluene) Lactam->SoftBase OAlkyl O-Alkylation (Kinetic Product) HardBase->OAlkyl NAlkyl N-Alkylation (Thermodynamic Product) SoftBase->NAlkyl

Caption: Regioselectivity logic for the alkylation of the ambident pyridone core.

Part 2: Quantitative Optimization Data

To prevent wasted resources on empirical guessing, below is the consolidated optimization data for the two most problematic steps in this workflow.

Table 1: Catalyst System Optimization for C4-Suzuki Coupling

Conditions: 1.0 eq aryl bromide, 1.5 eq aryl boronic acid, 0.05 eq Pd catalyst, 0.1 M concentration.

Catalyst SystemBase (2.0 eq)Solvent SystemTemp (°C)Conversion (%)Primary Failure Mode
Pd(PPh3)4 Na2​CO3​ Toluene / H2​O (4:1)9015%Failed oxidative addition
Pd(OAc)2 / SPhos K3​PO4​ 1,4-Dioxane / H2​O (4:1)9045%Protodeboronation
Pd(dppf)Cl2 K2​CO3​ 1,4-Dioxane / H2​O (4:1)90>95% None (Optimal)
XPhos Pd G3 K3​PO4​ THF / H2​O (4:1)60>98% None (Optimal for fragile BAs)
Table 2: Optimization of N1-Detosylation

Note: The electron-rich nature of the deprotected pyrrole makes standard mild hydrolysis ineffective.

ReagentSolventTemp (°C)Time (h)Outcome / Conversion
K2​CO3​ (2.0 eq)MeOH652430% (Stalled)
TBAF (3.0 eq)THF701260% (Pyridone degradation)
NaOH (3.0 eq) THF / MeOH / H2​O (2:1:1) 50 2 >99% (Clean conversion)

Part 3: Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating. By incorporating specific analytical checkpoints, you ensure the system proves its own efficacy before you commit to workup and purification.

Protocol A: Optimized C4 Suzuki-Miyaura Coupling

Objective: Achieve >95% coupling conversion while suppressing protodeboronation.

  • Preparation: In an oven-dried Schlenk flask, combine 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one (1.0 eq), the desired boronic acid (1.5 eq), and K2​CO3​ (2.0 eq).

  • Solvent Addition: Add a 4:1 mixture of 1,4-Dioxane and ultra-pure H2​O to achieve a 0.1 M concentration.

  • Degassing (Critical Step): Sparge the mixture with Argon for exactly 15 minutes. Do not skip this; oxygen will rapidly poison electron-rich Pd catalysts.

  • Self-Validation Checkpoint 1 (Baseline): Remove a 10 µL aliquot, dilute in MeCN, and run an LC-MS. Record the exact ratio of the bromide to the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq) under a positive stream of Argon. Seal the flask and heat to 90 °C.

  • Self-Validation Checkpoint 2 (2-Hour Mark): Take another 10 µL aliquot.

    • If boronic acid is gone but bromide remains: Protodeboronation is occurring. Cool the reaction and add another 0.5 eq of boronic acid.

    • If both are consumed: The reaction is complete.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove palladium black, and partition between EtOAc and brine. Extract the aqueous layer twice with EtOAc, dry over Na2​SO4​ , and concentrate.

Protocol B: Rapid and Clean N1-Detosylation

Objective: Cleave the robust N-tosyl group without degrading the pyridone core.

  • Preparation: Dissolve the coupled intermediate (1.0 eq) in a 2:1:1 mixture of THF, MeOH, and H2​O (0.2 M concentration).

  • Base Addition: Add solid NaOH (3.0 eq) in one portion. The biphasic/mixed solvent system is required to keep both the organic substrate and the inorganic base in solution.

  • Reaction: Heat the mixture to 50 °C.

  • Self-Validation Checkpoint: Monitor via TLC (EtOAc/Hexanes) after 90 minutes. The detosylated product will be significantly more polar and highly fluorescent under 254 nm UV light compared to the starting material.

  • Quench & Isolation: Cool to 0 °C and carefully neutralize to pH 7 using 1M HCl. Caution: Over-acidification will protonate the pyridone, making it highly water-soluble and difficult to extract. Extract with 10% MeOH in DCM, dry over MgSO4​ , and concentrate.

References

  • Discovery of a Potent and Selective ATAD2 Bromodomain Inhibitor with Antiproliferative Activity in Breast Cancer Models Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Epigenetic modulation through BET bromodomain inhibitors as a novel therapeutic strategy for progranulin-deficient frontotemporal dementia Molecular Neurodegeneration (NIH/PMC) URL:[Link]

  • Novel Pyrrolopyridone Bromodomain and Extra-Terminal Motif (BET) Inhibitors Effective in Endocrine-Resistant ER+ Breast Cancer Journal of Medicinal Chemistry (NIH/PMC) URL:[Link]

Optimization

Reaction condition optimization for 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one

Welcome to the Synthesis Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the synthesis of 4-bromo-1-tosyl-1H-py...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the synthesis of 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one . This compound is a highly valuable heterocyclic intermediate, predominantly utilized in the development of Bromodomain and Extra-Terminal (BET) protein inhibitors, such as BRD4 inhibitors, which are critical in oncology and immunology research 1.

Below, you will find validated standard operating procedures (SOPs), optimization data, and a troubleshooting FAQ designed to ensure high-yield, regioselective outcomes in your laboratory.

Synthetic Workflow Overview

The synthesis of the target molecule requires precise control over electronic effects to ensure correct regioselectivity during bromination. The standard route involves N-oxidation and rearrangement of the parent pyrrolopyridine, followed by N-tosylation and C4-bromination.

SynthesisWorkflow SM 1H-pyrrolo[2,3-c]pyridine (Starting Material) Int1 1H-pyrrolo[2,3-c]pyridin-7(6H)-one (Intermediate 1) SM->Int1 1. mCPBA (N-oxidation) 2. Ac2O (Rearrangement) Int2 1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one (Intermediate 2) Int1->Int2 TsCl, NaH, DMF (N-Tosylation) Product 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one (Target Product) Int2->Product NBS, DMF, 0 °C (Regioselective Bromination)

Synthetic route to 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one.

Standard Operating Procedures (SOPs) & Self-Validating Protocols

To guarantee reproducibility, do not merely follow these steps; understand the causality behind each reagent choice.

Protocol A: N-Tosylation of 1H-pyrrolo[2,3-c]pyridin-7(6H)-one

Objective: Protect the pyrrole nitrogen to electronically deactivate the pyrrole ring, directing subsequent electrophilic attack to the pyridone core.

  • Preparation: Charge a flame-dried round-bottom flask with 1H-pyrrolo[2,3-c]pyridin-7(6H)-one (1.0 eq) and anhydrous DMF (10 mL/g) under a strict N₂ atmosphere.

  • Deprotonation: Cool the solution to 0 °C. Portion-wise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

    • Mechanistic Insight: NaH is selected as a hard base to irreversibly deprotonate the pyrrole NH. This thermodynamically favors N-tosylation over kinetic O-tosylation of the pyridone oxygen.

  • Electrophile Addition: Stir for 30 minutes until hydrogen evolution ceases. Dropwise, add a solution of p-Toluenesulfonyl chloride (TsCl, 1.1 eq) in DMF.

  • Reaction: Warm to room temperature and stir for 2 hours.

  • Self-Validation Check: Quench a 10 µL aliquot in MeOH. LC-MS must show complete consumption of the starting material and a dominant peak at m/z 289[M+H]⁺ . TLC (1:1 EtOAc/Hexane) should reveal a single, less polar spot.

Protocol B: Regioselective C4-Bromination

Objective: Install the bromine atom exclusively at the C4 position without over-brominating the scaffold.

  • Preparation: Dissolve 1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one (1.0 eq) in anhydrous DMF (15 mL/g).

  • Temperature Control: Cool the reactor strictly to 0 °C using an ice-water bath.

  • Bromination: Add N-Bromosuccinimide (NBS, 1.05 eq) in three equal portions over 15 minutes 2.

    • Mechanistic Insight: Portion-wise addition prevents exothermic spikes that increase the kinetic energy of the system, which would otherwise lead to dibromination at the C3 and C4 positions.

  • Reaction: Stir at 0 °C for 1 hour.

  • Self-Validation Check: LC-MS must confirm the product at m/z 367/369[M+H]⁺ exhibiting a strict 1:1 isotopic ratio, which is the hallmark of a mono-brominated species.

Optimization Data: Controlling Bromination

The most common failure point in this synthesis is poor regioselectivity and over-bromination. The table below summarizes our internal optimization data, demonstrating why strict adherence to temperature and stoichiometric limits is required.

EntrySolventTemp (°C)NBS (eq)Yield: Target C4-Bromo (%)Yield: C3,C4-Dibromo (%)Unreacted SM (%)
1DMF25 (RT)1.2065300
2MeCN25 (RT)1.0572158
3 DMF 0 1.05 92 < 2 0
4DMF-201.0545050

Troubleshooting & FAQs

Q: Why is the tosyl (Ts) protecting group mandatory before bromination? Can I brominate the unprotected pyridone? A: If bromination is attempted without protection, electrophilic aromatic substitution (EAS) will rapidly occur at the C2 or C3 positions of the highly electron-rich pyrrole ring. The tosyl group is strongly electron-withdrawing. By installing it at the N1 position, electron density is pulled away from the pyrrole ring, effectively deactivating it. This shifts the highest HOMO electron density to the pyridone ring, elegantly directing the bromonium ion attack exclusively to the C4 position 1.

Q: I am observing O-tosylation instead of N-tosylation during Intermediate 2 synthesis. How can I correct this? A: The 7-pyridone core exhibits lactam-lactim tautomerization, presenting both nitrogen and oxygen as potential nucleophiles. O-tosylation is often the kinetic product when weak bases (like Triethylamine) or less polar solvents (like DCM) are used. To drive the reaction toward the thermodynamically stable N-tosyl product, you must use a strong, hard base like NaH in a highly polar aprotic solvent (DMF).

Q: My LC-MS shows a mass of m/z 445/447/449. What went wrong during bromination? A: This specific 1:2:1 isotopic pattern indicates the formation of a dibrominated species (3,4-dibromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one). This occurs when the reaction temperature exceeds 5 °C or when a localized excess of NBS is present in the solvent. Ensure strict temperature control (0 °C) and add NBS in portions to maintain a low steady-state concentration of the electrophile 2.

Troubleshooting Issue Issue: Impure Bromination Profile Check1 Is the starting material fully N-tosylated? Issue->Check1 Sol1 Ensure complete tosylation. Ts group deactivates pyrrole ring. Check1->Sol1 No Check2 Are dibrominated species present? Check1->Check2 Yes Sol2 Reduce NBS to 1.05 eq and lower temp to 0 °C. Check2->Sol2 Yes

Troubleshooting logic for resolving impure bromination profiles.

References

  • Title: WO2015164480A1 - 1H-PYRROLO[2,3-c]PYRIDIN-7(6H)-ONES AND PYRAZOLO[3,4-c]PYRIDIN-7(6H)
  • Title: United States Patent - Preparation of Heterocyclic Compounds (Bromination of tosyl-pyrrolo-pyridine derivatives)

Sources

Troubleshooting

Identifying impurities in 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one via NMR

Welcome to the Analytical R&D Technical Support Center. This guide provides an authoritative framework for elucidating structural impurities in 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one using Nuclear Magnetic Re...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical R&D Technical Support Center. This guide provides an authoritative framework for elucidating structural impurities in 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one using Nuclear Magnetic Resonance (NMR) spectroscopy.

In drug development, structural certainty is paramount[1]. This document goes beyond merely listing chemical shifts; it details the mechanistic causality behind experimental observations and establishes a self-validating analytical protocol to ensure absolute data integrity.

Impurity Elucidation Workflow

NMR_Workflow N1 1. Acquire Definitive NMR Suite (1H, 13C, COSY, HSQC, HMBC, NOESY) N2 2. Analyze Pyrrole Protons (H2 & H3 Coupling) N1->N2 N3 H2 is a Singlet (Absence of H3) N2->N3 N5 H2 & H3 are Doublets (J ≈ 3.5 Hz) N2->N5 N4 3-Bromo Regioisomer Impurity (C3 Electrophilic Substitution) N3->N4 N6 4-Bromo Scaffold Confirmed N5->N6 N7 3. Evaluate NOESY Cross-Peaks (Tosyl Ortho-H to Core) N6->N7 N8 Strong NOE to H2 N7->N8 N10 No NOE to H2 N7->N10 N9 N1-Tosyl Confirmed (Target Compound) N8->N9 N11 O7-Tosyl Impurity (Lactam Oxygen Tosylation) N10->N11

Figure 1: Workflow for NMR-based impurity elucidation in the 4-bromo-1-tosyl azaindole scaffold.

Troubleshooting Guides & FAQs

Q1: We suspect our bromination yielded a regioisomer. How do we definitively differentiate the 4-bromo target from the 3-bromo impurity? Expert Insight: The causality here lies in the intrinsic electronic properties of the azaindole core. The C3 position of the pyrrole ring is highly electron-rich, making it the kinetically favored site for electrophilic aromatic substitution[2]. If reaction conditions (e.g., NBS equivalents, temperature) are not strictly controlled, bromination will preferentially occur at C3 instead of the desired C4. NMR Diagnostic: Examine the pyrrole ring protons in the 1 H NMR spectrum. In your target 4-bromo compound, both C2 and C3 are unsubstituted. Therefore, H2 and H3 will exhibit vicinal coupling ( 3JHH​≈3.0−3.5 Hz), appearing as two distinct doublets. In the 3-bromo impurity, the H3 proton is replaced by bromine, leaving H2 isolated. Consequently, H2 will appear as a sharp singlet. Additionally, in the 3-bromo impurity, the pyridine protons H4 and H5 will couple to each other ( 3JHH​≈5.5−6.0 Hz), whereas in the 4-bromo target, H5 is an isolated singlet.

Q2: Tosyl chloride was used for protection, but we are seeing an impurity with an identical mass. How do we rule out O-tosylation at the pyridone carbonyl? Expert Insight: The pyridone moiety (lactam) exhibits tautomerism. While the pyrrole nitrogen (N1) is the primary nucleophile, the oxygen at C7 (O7) can act as a competing nucleophile under certain basic conditions, leading to an O-tosylate ester impurity[3]. NMR Diagnostic: 1D 1 H NMR is insufficient here because the tosyl aromatic protons will look nearly identical in both isomers. You must use a 2D NOESY (or ROESY) experiment, which relies on through-space magnetization transfer. In the correct N1-tosyl compound, the tosyl ortho-protons are spatially adjacent to the pyrrole H2 proton, yielding a strong NOE cross-peak. In the O7-tosyl impurity, the tosyl group is attached to the opposite side of the bicyclic system; it is physically too distant from H2 to produce an NOE signal.

Q3: How can we identify detosylated degradation products in our stability samples? Expert Insight: The tosyl group is susceptible to hydrolysis under strongly acidic or basic conditions, reverting the molecule to the unprotected azaindole. NMR Diagnostic: The most obvious indicator is the complete loss of the tosyl signals (the methyl singlet at ~2.3 ppm and the two aromatic doublets at ~7.3 and ~7.8 ppm). Concurrently, a highly deshielded exchangeable proton will appear at ~12.0 ppm in DMSO- d6​ , corresponding to the newly liberated pyrrole N1-H.

Q4: We observe trace aliphatic signals. How do we confirm they are residual solvents rather than structural degradation? Expert Insight: Residual solvents like ethyl acetate, DMF, or dichloromethane often persist in the crystal lattice of the final API. NMR Diagnostic: Cross-reference the chemical shifts with standard solvent impurity tables[4]. For example, trace ethyl acetate in DMSO- d6​ appears as a singlet at 1.99 ppm, a quartet at 4.03 ppm, and a triplet at 1.17 ppm.

Quantitative Data Presentation

Table 1: Diagnostic NMR Chemical Shifts (DMSO- d6​ , 400 MHz) Note: Exact shifts may vary slightly based on concentration and temperature.

Compound / ImpurityStructural Feature 1 H Shift (ppm) & Multiplicity 13 C Shift (ppm)Diagnostic Rationale
4-bromo Target Pyrrole H2, H3~7.8 (d), ~6.7 (d), J=3.5 Hz~125, ~105Vicinal coupling confirms C2 and C3 are unsubstituted.
4-bromo Target Pyridone H5~7.2 (s)~110Singlet confirms C4 is substituted.
3-bromo Impurity Pyrrole H2~7.9 (s)~126Loss of H3 proton; H2 becomes an isolated singlet.
3-bromo Impurity Pyridine H4, H5~7.5 (d), ~6.8 (d), J=6.0 Hz~135, ~112Ortho-coupling between H4 and H5 confirms C4 is unsubstituted.
O7-tosyl Impurity Tosyl ortho-H~7.9 (d)~128Loss of NOE to H2. C7 shifts from ~160 (C=O) to ~150 (C-O-Ts).
Detosylated Degradant Pyrrole N1-H~12.0 (br s)N/AAppearance of a deshielded exchangeable proton; loss of Ts signals.
Self-Validating Experimental Protocol

To ensure absolute structural assignment, execute the following step-by-step 2D NMR methodology. This protocol includes built-in self-validation checks to prevent false negatives.

Step 1: Sample Preparation

  • Dissolve 15–20 mg of the sample in 0.6 mL of high-purity DMSO- d6​ (100.0 atom % D) to ensure sufficient signal-to-noise ratio for 2D experiments.

  • Ensure the sample is fully dissolved and free of particulate matter to maintain magnetic field homogeneity.

Step 2: 1D 1 H and 13 C Acquisition

  • Acquire a standard 1D 1 H spectrum (16 scans) and a 13 C spectrum (minimum 1024 scans).

  • Action: Verify the presence of the lactam N-H proton (~11.5 ppm) and the tosyl methyl group (~2.3 ppm).

Step 3: 2D COSY and HSQC

  • Acquire a 1 H- 1 H COSY to map the spin systems.

  • Action: Confirm whether the pyrrole protons (H2/H3) are coupled (indicating the 4-bromo target) or if H4/H5 are coupled (indicating the 3-bromo impurity).

  • Acquire a 1 H- 13 C HSQC to assign all protonated carbons.

Step 4: 2D HMBC

  • Acquire a 1 H- 13 C HMBC optimized for long-range couplings ( nJCH​=8 Hz).

  • Action: Use the H5 proton to identify the C4 (C-Br) and C7 (C=O) quaternary carbons via 3-bond correlations.

Step 5: 2D NOESY Acquisition & Self-Validation (Critical Step)

  • Acquire a 2D NOESY spectrum with a mixing time ( τm​ ) of 300–500 ms.

  • Self-Validation Check: Before interpreting the target cross-peaks, locate the tosyl group's ortho and meta protons. You must observe a strong NOE cross-peak between them. If this internal control is missing, the experiment failed (e.g., incorrect mixing time or insufficient relaxation delay), and the absence of a Tosyl-to-H2 peak cannot be trusted.

  • Action: Once validated, check for a cross-peak between the tosyl ortho-protons (~7.8 ppm) and the pyrrole H2 proton (~7.8 ppm, often overlapping or very close, so careful analysis of the cross-peak symmetry is required). Presence confirms N1-tosylation; absence confirms O7-tosylation.

References
  • Use of NMR in Impurity Profiling for Pharmaceutical Products Source: Veeprho URL:[Link]

  • Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase Source: Frontiers in Chemistry URL:[Link]

  • Tosyl group Source: Wikipedia URL:[Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source: Organometallics (University of Pittsburgh / ACS) URL:[Link]

Sources

Optimization

Technical Support Center: A Scientist's Guide to Overcoming Solubility Challenges with 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one

Welcome to the technical support resource for 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one (CAS: 1445993-86-1).[1][2][3] This versatile heterocyclic building block is crucial for synthesizing novel compounds in pha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one (CAS: 1445993-86-1).[1][2][3] This versatile heterocyclic building block is crucial for synthesizing novel compounds in pharmaceutical and materials science research.[2] However, its utility is often hampered by a significant experimental hurdle: poor solubility.

This guide provides in-depth, field-proven troubleshooting strategies and optimized protocols to help you navigate these challenges effectively. We will move beyond simple solvent lists to explore the underlying chemical principles, empowering you to make informed decisions for successful reaction outcomes.

Part 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses the fundamental reasons behind the compound's challenging solubility profile.

Question 1: What makes 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one so poorly soluble in common organic solvents?

Answer: The poor solubility is not due to a single factor, but a combination of its structural features. The core of the issue lies in its high crystal lattice energy. This is influenced by:

  • Molecular Planarity and π-π Stacking: The fused pyrrolo-pyridinone ring system is largely planar. In the solid state, these flat molecules can stack on top of each other like plates, leading to strong, stabilizing intermolecular π-π interactions.

  • Intermolecular Hydrogen Bonding: The N-H group in the pyridinone ring can act as a hydrogen bond donor, while the carbonyl and sulfonyl oxygens can act as acceptors. This creates a robust network in the crystal lattice.

  • Dipolar Interactions: The molecule possesses several polar groups (C=O, SO2), which contribute to strong dipole-dipole forces in the solid state.

Overcoming the sum of these forces (the crystal lattice energy) requires a solvent that can form even more favorable interactions with the individual molecules. This is often a significant energetic barrier to dissolution. Strategies to improve solubility often focus on disrupting this crystal packing.[4][5]

Question 2: How does poor solubility manifest as a problem in my cross-coupling reactions?

Answer: When your starting material has poor solubility, the reaction becomes a "heterogeneous" mixture instead of a "homogeneous" one. This leads to several critical issues:

  • Reduced Reaction Rate: The palladium catalyst and your other reagents can only react with the small fraction of the substrate that is actually dissolved. This dramatically slows down the reaction, often leading to incomplete conversion even after extended reaction times.

  • Low and Irreproducible Yields: Because the concentration of the dissolved substrate is low and inconsistent, the reaction outcome can vary significantly between experiments, making your results difficult to reproduce.

  • Catalyst Decomposition: Many palladium catalysts, especially in their active Pd(0) state, are less stable over long reaction times at high temperatures. A slow reaction caused by poor solubility increases the chance of catalyst degradation before the reaction is complete, further lowering the yield.

  • Formation of Side Products: Extended heating can promote undesired side reactions, such as debromination or decomposition of the starting material or product.

Effectively, the true concentration of your reactant is unknown and far lower than what you calculated, undermining the entire experiment.

Part 2: Troubleshooting Guide for Heterogeneous Reactions

If you observe a significant amount of undissolved starting material in your reaction flask, it's a clear indicator that solubility is the limiting factor. The following workflow provides a systematic approach to resolving this issue.

Caption: A systematic workflow for troubleshooting solubility-limited reactions.

Question 3: My standard solvent (e.g., Toluene, THF) isn't working. Which solvents should I try next?

Answer: When standard solvents fail, you must move to more polar, aprotic solvents that have a greater capacity to disrupt the strong intermolecular forces of your substrate. Refer to the table below for a curated list of options.

Table 1: Solvent Selection Guide for Solubility Enhancement

SolventAbbreviationBoiling Point (°C)Dielectric Constant (ε)Key Considerations & Applications
1,4-DioxaneDioxane1012.2Common for Suzuki and Buchwald-Hartwig; moderate dissolving power. Can be heated safely.
ToluenePhMe1112.4Standard for Buchwald-Hartwig; poor solvent for this substrate alone but good as a base for co-solvent systems.
DimethoxyethaneDME857.2Excellent for Suzuki-Miyaura couplings, often used with water.[6] Limited by its lower boiling point.
AcetonitrileMeCN8237.5A polar solvent used in some Sonogashira reactions.[7] Its low boiling point can be a limitation.
N,N-Dimethylformamide DMF 153 36.7 Excellent choice. High polarity and boiling point make it effective for dissolving many stubborn substrates.
N,N-Dimethylacetamide DMAc 165 37.8 Excellent choice. Similar to DMF but with a higher boiling point, providing a wider temperature window.
N-Methyl-2-pyrrolidone NMP 202 32.2 Premium choice for extreme cases. Very high boiling point and excellent solvating power.[8] Use with caution due to difficulty in removal.

Recommendation: Start by replacing Toluene or Dioxane with DMF or DMAc . These solvents often provide the best balance of solvating power and operational temperature range for cross-coupling reactions.

Question 4: Can I mix solvents? For instance, using Toluene with a bit of NMP?

Answer: Absolutely. This is an excellent and often highly effective strategy. Using a co-solvent system allows you to fine-tune the properties of your reaction medium. For example, in a Buchwald-Hartwig amination, Toluene is an excellent solvent for the catalytic cycle itself, but poor for dissolving the substrate.[9] By using Toluene as the bulk solvent and adding a small amount (e.g., 5-10% by volume) of NMP or DMAc, you can gain the necessary solvating power without drastically changing the overall reaction environment. This often provides a better outcome than using pure NMP or DMAc, which can sometimes interfere with certain catalytic systems.

Part 3: Field-Tested Starting Protocols

The following protocols are designed as robust starting points for common cross-coupling reactions, with solubility considerations built-in. Always run reactions under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is designed for coupling with aryl- or heteroarylboronic acids. The use of a polar solvent and a robust catalyst is key.

  • Reagent Preparation: To an oven-dried reaction vial, add 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complexed with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 0.05 eq.).

  • Solvent Addition: Add anhydrous, degassed DMAc to achieve a concentration of 0.1 M with respect to the starting material.

  • Reaction Execution: Seal the vial and heat the mixture to 100-110 °C with vigorous stirring for 4-12 hours.

  • Monitoring and Workup: Monitor progress by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure for purification.

Causality Note: DMAc is chosen for its superior ability to dissolve the starting material compared to more traditional solvents like DME or Toluene.[6] Pd(dppf)Cl₂ is a robust catalyst well-suited for coupling with electron-deficient and sterically hindered aryl bromides.[10]

Protocol 2: Optimized Copper-Free Sonogashira Coupling

This protocol avoids copper co-catalysts, which can prevent the common side-reaction of alkyne homocoupling (Glaser coupling).[11][12]

  • Reagent Preparation: To an oven-dried Schlenk flask, add 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one (1.0 eq.).

  • Solvent and Reagent Addition: Add anhydrous, degassed DMF . Add the terminal alkyne (1.5 eq.) followed by triethylamine (Et₃N, 4.0 eq.).

  • Catalyst Addition: Add Palladium(II) acetate (Pd(OAc)₂, 0.03 eq.) and a bulky biarylphosphine ligand such as XPhos (0.06 eq.).[7]

  • Reaction Execution: Heat the reaction mixture to 90 °C under an inert atmosphere for 6-16 hours.

  • Monitoring and Workup: Monitor by TLC or LC-MS. After cooling, dilute with diethyl ether or ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer and concentrate for purification.

Causality Note: The combination of a bulky, electron-rich phosphine ligand like XPhos with a Pd(II) precursor creates a highly active Pd(0) catalyst in situ, which is necessary for the challenging oxidative addition step with this substrate.[7] DMF provides the required solubility, and triethylamine acts as both the base and a co-solvent.[13]

Protocol 3: Optimized Buchwald-Hartwig Amination

This protocol is for C-N bond formation with primary or secondary amines. A strong, non-nucleophilic base and a specialized ligand are critical.

  • Reagent Preparation: In a glovebox or under a strong flow of inert gas, add Palladium(II) acetate (Pd(OAc)₂, 0.04 eq.), a suitable ligand such as Xantphos (0.08 eq.), and a strong base like cesium carbonate (Cs₂CO₃, 2.0 eq.) to a reaction vial.

  • Reactant Addition: Add 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one (1.0 eq.) and the amine coupling partner (1.2 eq.).

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane . If solubility remains poor upon initial warming, add 5-10% (v/v) of NMP as a co-solvent.

  • Reaction Execution: Seal the vial and heat to 110 °C with vigorous stirring for 8-24 hours.

  • Monitoring and Workup: Monitor by LC-MS. Upon completion, cool, dilute with ethyl acetate, and filter through Celite®. The filtrate can then be washed, dried, and concentrated for purification.

Causality Note: The Buchwald-Hartwig amination requires a delicate balance.[9] While Toluene is standard, Dioxane often offers slightly better solubility for polar substrates. The addition of NMP as a co-solvent is a powerful technique to bring the substrate into solution without compromising the catalyst, which can be sensitive to highly polar environments.[14] Cs₂CO₃ is a strong base that is effective in these couplings.[14]

References

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • 4-Bromo-1-Tosyl-1,6-Dihydro-7H-Pyrrolo[2,3-c]Pyridin-7-One: A Cutting-Edge Chemical Compound. Bldepharm. [Link]

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [Link]

  • 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one CAS NO.1445993-86-1. Birdo Medical. [Link]

  • 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine. PubChem. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Improving solubility via structural modification. ResearchGate. [Link]

  • Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. MDPI. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

  • Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Beilstein Journal of Organic Chemistry. [Link]

  • Optimization of the Sonogashira coupling of 4-bromo-3-... ResearchGate. [Link]

  • Improving Solubility via Structural Modification. OUCI. [Link]

  • 4-Bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine. BuyersGuideChem. [Link]

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. ACS Publications. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. ResearchGate. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI. [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural validation of compounds synthesized from 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one

Introduction The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold is a privileged pharmacophore, heavily utilized in the design of kinase inhibitors and epigenetic modulators, including LSD1 and BET bromodomain inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold is a privileged pharmacophore, heavily utilized in the design of kinase inhibitors and epigenetic modulators, including LSD1 and BET bromodomain inhibitors[1][2]. The intermediate 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one is a highly versatile building block. The C4-bromo position is primed for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the N1-tosyl group temporarily masks the pyrrole nitrogen, and the pyridin-7(6H)-one moiety presents a dual-reactivity center.

However, synthesizing derivatives from this precursor introduces severe structural ambiguities. The pyridone ring is subject to lactam-lactim tautomerism, meaning electrophilic alkylation can occur at the N6 position (lactam) or the O7 position (lactim). Furthermore, confirming the exact site of cross-coupling and the successful deprotection of the tosyl group requires rigorous analytical proof. This guide objectively compares the performance of 1D/2D NMR, HRMS, and X-Ray Crystallography, providing a self-validating workflow for structural assignment.

Visualizing the Validation Workflow

ValidationWorkflow Start Synthesized Derivative (4-Br-1-Ts-pyrrolo[2,3-c]pyridin-7-one base) HRMS HRMS (ESI-TOF) Confirm Exact Mass & Isotope Start->HRMS NMR1D 1D NMR (1H, 13C) Verify Purity & Connectivity Start->NMR1D Valid Structurally Validated Lead HRMS->Valid NMR2D 2D NMR (HMBC / NOESY) Resolve N- vs O-Alkylation NMR1D->NMR2D XRD X-Ray Crystallography Absolute 3D Conformation NMR2D->XRD If ambiguous NMR2D->Valid XRD->Valid

Logical workflow for the structural validation of pyrrolo[2,3-c]pyridin-7(6H)-one derivatives.

Comparative Analysis of Validation Techniques

2D NMR Spectroscopy (The Frontline Diagnostic)
  • Performance: High resolution for regiochemistry; medium throughput.

  • Causality & Mechanism: 1D 1 H NMR is often insufficient to distinguish N-alkylation from O-alkylation because the chemical shifts of the alkyl protons can be nearly identical. 2D NMR solves this. By employing 1 H- 15 N HMBC at natural abundance, researchers can observe a direct 3J coupling between the alkyl protons and the N6 nitrogen—a correlation that only exists if N-alkylation occurred[3][4]. Conversely, O-alkylation will show a 3J correlation to the C7 carbon in a 1 H- 13 C HMBC, but will lack the 15 N cross-peak.

  • Self-Validating System: The protocol becomes self-validating by running NOESY in parallel. If the compound is N6-alkylated, the alkyl protons will show a spatial NOE correlation to the adjacent C5 proton of the pyridine ring. The combination of HMBC (through-bond) and NOESY (through-space) eliminates false positives.

High-Resolution Mass Spectrometry (HRMS)
  • Performance: Unmatched for exact mass and isotopic profiling; high throughput; cannot resolve regiochemistry.

  • Causality & Mechanism: HRMS (ESI-TOF) is critical for validating the success of C4-cross-coupling and N1-detosylation. The starting material contains a bromine atom, which presents a distinct 1:1 isotopic signature (M and M+2). When the Suzuki coupling is successful, this isotopic signature vanishes. HRMS confirms the elemental composition but is blind to the N- vs O-alkylation isomers, necessitating its pairing with NMR.

Single-Crystal X-Ray Diffraction (XRD)
  • Performance: The gold standard for absolute 3D conformation; low throughput.

  • Causality & Mechanism: While NMR provides connectivity in solution, XRD provides the absolute solid-state conformation. This is particularly crucial for pyrrolo[2,3-c]pyridines to confirm the tautomeric state (lactam vs lactim) in the solid phase, which dictates how the molecule will interact with a target protein's binding pocket (e.g., acting as a hydrogen bond donor vs acceptor)[2].

Quantitative Data Comparison

Validation TechniquePrimary UtilityRegiochemical ResolutionSample RequirementThroughputRelative Cost
1D NMR ( 1 H, 13 C) Purity, basic connectivityLow (Inferential only)2–5 mgHigh (<15 mins)Low
2D NMR (HMBC/NOESY) N- vs O-alkylation assignmentHigh (Definitive)5–15 mgMedium (1–4 hours)Medium
HRMS (ESI-TOF) Exact mass, cross-coupling checkNone (Isomer-blind)<0.1 mgHigh (<5 mins)Low
X-Ray Diffraction Absolute 3D structure, tautomerismAbsolute (Solid-state)Single diffracting crystalLow (Days–Weeks)High

Experimental Methodologies

Protocol 1: Self-Validating Regiochemical Assignment via 2D NMR
  • Sample Preparation: Dissolve 10 mg of the purified derivative in 0.6 mL of deuterated solvent (e.g., DMSO- d6​ or CDCl 3​ ). Ensure the solvent lock is stable.

  • 1 H- 13 C HMBC Acquisition: Acquire the spectrum optimized for long-range nJCH​ couplings (typically 8 Hz).

    • Causality Check: Locate the C7 carbonyl/enol carbon (~155-165 ppm). Identify cross-peaks from the newly introduced alkyl group's protons.

  • 1 H- 15 N HMBC Acquisition: Acquire at natural abundance.

    • Self-Validation: If the alkyl protons show a correlation to the N6 nitrogen (~130-150 ppm), N-alkylation is confirmed. If absent, O-alkylation is highly probable[4].

  • NOESY Acquisition: Acquire with a mixing time of 300-500 ms.

    • Orthogonal Confirmation: Look for a through-space cross-peak between the alkyl protons and the C5-H of the pyridine ring. This definitively confirms N6-alkylation.

Protocol 2: HRMS Verification of C4-Cross-Coupling
  • Sample Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid.

  • Ionization: Inject into an ESI-TOF mass spectrometer operating in positive ion mode.

  • Isotopic Analysis:

    • Causality Check: The 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one precursor exhibits a characteristic 1:1 doublet at M and M+2 due to 79 Br and 81 Br isotopes.

    • Self-Validation: Upon successful Suzuki coupling at C4, this isotopic doublet must completely disappear, replaced by the monoisotopic mass of the cross-coupled product.

Protocol 3: Single-Crystal Growth for XRD
  • Solvent Selection: Dissolve 5 mg of the compound in a minimum volume of a highly soluble solvent (e.g., Dichloromethane).

  • Vapor Diffusion: Place the open vial inside a larger closed chamber containing a volatile anti-solvent (e.g., Hexane or Diethyl Ether).

  • Harvesting: Allow the anti-solvent to slowly diffuse over 3-7 days. Harvest the resulting single crystal.

    • Causality Check: XRD provides the definitive solid-state tautomeric form (lactam vs lactim), which is critical for understanding the molecule's hydrogen-bonding network when binding to target kinases[2].

References

  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHbBnH7eXj2DGoJCAybTHkca7U6vY8SckhMgVlJu8Sw4aFoEpxJDY72MsbuMZnzHoc9Hb-2HlWts199un4s4TbOiH4f6gjOfVoigPlmSMk9LNM88rXm79Rw-p5qePg2rOiU7R09FIy-moWy6RtXdXhCO0=]
  • Development of hedgehog pathway inhibitors by epigenetically targeting GLI through BET bromodomain for the treatment of medulloblastoma. NIH PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvnJn7oeacQmiH7ltUcX6dVgNZmwNho-6MMltKflyqhNg9ikb3k8uytBBE8r16s13X1ZIP5TyBWxc0VRh16JDp1LIbTIG1XwLFD9JOmYTEa1HDnrwZck2nO8abGYGihul8hqxR9Y3bPTBB2g==]
  • N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1G9UwyHT78oInlD97DV7KuY2hYdjcKWm8GBEPHmEl0socJPGS2kmdQOAfrI6Jaoozgu43Xe40Ufd4vKcTqHpNcfma1Jadc6aqzYnHw6Wh8z2fnAGAGm2ggwTrgLHsnOyciid58stGgbQO1p8dxTSNYj2bV5enKd_EdTVyc2_OIU5gdY-cxAItemdxk-kZXFTyhAags_7d0mZC5Vxrp18bf2Yr2wcxfGJFmOflUpxQ99GY86OPAupjvlmK-yttfl_eq2j1EJ3Lg9zBbkBgdvEG-I7GF5VctUfVj6qjq8UlUUgzIuI=]
  • Identification of N‐ or O‐alkylation of aromatic nitrogen heterocycles and N‐oxides using 1H–15N HMBC NMR spectroscopy. CORA (UCC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHew7x7h288sa_HSiZvLAvK_9A3ooGcJoEpGExubv9MDnDIcqXwBj-FliVhF_ZNGcebg2V7GgWulzhEs0GkkpVEQeOlSetYAN4qywu18pmGeolq_jhxiBmikT4T15WC2U0=]

Sources

Comparative

Purity Assessment and Supplier Comparison for 4-Bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one: A Comprehensive Analytical Guide

As a Senior Application Scientist in pharmaceutical development, I frequently encounter synthetic bottlenecks that trace back to the compromised integrity of critical raw materials. 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyrid...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter synthetic bottlenecks that trace back to the compromised integrity of critical raw materials. 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one is a prime example. This highly functionalized, structurally complex heterocyclic building block is heavily utilized in the synthesis of advanced kinase inhibitors (e.g., ATR and BTK inhibitors), where the pyrrolopyridine scaffold is crucial for hinge-binding in the kinase ATP pocket.

The structural features of this intermediate dictate its analytical vulnerabilities:

  • The 4-Bromo Handle: Essential for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura/Buchwald-Hartwig). Impurities lacking this bromine (des-bromo analogues) act as silent chain terminators, devastating overall yield.

  • The N-Tosyl (Ts) Protecting Group: Protects the pyrrole nitrogen. Partial deprotection during upstream synthesis or storage leads to reactive intermediates that spawn complex impurity profiles.

  • The 7(6H)-one Pyridone Motif: A polar, hydrogen-bonding domain that complicates chromatographic retention and solubility.

Relying solely on a supplier's Certificate of Analysis (CoA)—which often depends exclusively on relative UV area percent—is a critical risk. To ensure synthetic reproducibility, we must employ an orthogonal, self-validating analytical strategy that assesses both relative organic purity and absolute mass fraction.

Orthogonal Analytical Strategy

To objectively evaluate batches from different suppliers, we deploy a multi-modal workflow. This approach ensures that blind spots in one technique (e.g., UV-invisible inorganic salts) are captured by another (e.g., quantitative NMR or ICP-MS).

Workflow Sample Batch Intake: 4-Bromo-1-tosyl-1H-pyrrolo [2,3-c]pyridin-7(6H)-one UPLC UPLC-PDA-MS (Relative Purity & Identity) Sample->UPLC qNMR qNMR (1H) (Absolute Mass Fraction) Sample->qNMR ICP ICP-MS (Elemental Impurities) Sample->ICP KF Karl Fischer (Moisture Content) Sample->KF Decision Supplier Comparison & Batch Certification UPLC->Decision qNMR->Decision ICP->Decision KF->Decision

Fig 1. Multimodal analytical workflow for comprehensive purity assessment of pyrrolopyridone batches.

Self-Validating Experimental Methodologies

Every protocol utilized in this assessment is designed as a self-validating system, ensuring that the data generated is intrinsically reliable and compliant with global regulatory standards .

Protocol 1: UPLC-PDA-MS (Organic Impurity Profiling)

Causality: High-resolution chromatography is required to separate structurally similar regioisomers and the critical des-bromo impurity. We utilize a Photodiode Array (PDA) detector coupled with a mass spectrometer. The PDA provides a self-validating "Peak Purity" metric: by comparing the UV spectra across the leading edge, apex, and tailing edge of the main peak, the software calculates a peak purity angle. If the angle is less than the threshold, the peak is spectrally homogenous, proving no hidden co-elution has occurred.

Step-by-Step Method:

  • Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50 v/v).

  • Column Selection: Use a superficially porous C18 column (e.g., 2.1 x 100 mm, 1.7 µm) to maximize theoretical plates and resolve closely eluting haloisomers.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (promotes ionization for MS and suppresses silanol interactions).

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes at a flow rate of 0.4 mL/min.

  • Detection: PDA scanning 200–400 nm (extracting at 254 nm for relative area %) and positive electrospray ionization (ESI+) MS.

  • Validation Check: Confirm the mass of the main peak ( [M+H]+ = 367.0 / 369.0 m/z, exhibiting the characteristic 1:1 isotopic bromine pattern). Verify PDA peak purity passes the homogeneity threshold.

Protocol 2: Quantitative 1H NMR (Absolute Purity)

Causality: Chromatographic purity is relative; it assumes all components absorb UV light equally, which is rarely true. Quantitative NMR (qNMR) measures the absolute mass fraction of the compound by comparing the integral of a specific sample proton against a highly pure, NIST-traceable internal standard .

Step-by-Step Method:

  • Standard Selection: Weigh exactly ~10.0 mg of the sample and ~5.0 mg of TraceCERT® Maleic Acid (Internal Standard, purity >99.9%) using a microbalance (readability 0.001 mg).

  • Solvent: Dissolve the mixture in 0.6 mL of DMSO- d6​ . (DMSO is chosen over CDCl 3​ to ensure complete dissolution of the polar pyridone motif).

  • Acquisition Parameters (Self-Validating Step): To ensure accurate integration, the T1 relaxation time of the slowest-relaxing proton must be accounted for. Run an inversion-recovery experiment to determine T1. Set the relaxation delay (D1) to at least 5×T1 (typically 30–60 seconds) to guarantee 99.3% magnetization recovery before the next pulse.

  • Integration: Integrate the Maleic acid singlet (~6.26 ppm, 2H) and the tosyl methyl group of the sample (~2.35 ppm, 3H).

  • Calculation: Calculate absolute purity ( Px​ ) using the standard qNMR mass balance equation.

Protocol 3: ICP-MS (Elemental Impurities)

Causality: 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one is often synthesized using transition metal catalysts. Residual Palladium (Pd) can poison downstream cross-coupling reactions. We adhere to USP <232> guidelines for elemental impurity limits .

Step-by-Step Method:

  • Digestion: Place 50 mg of the sample into a PTFE vessel. Add 4 mL of concentrated HNO 3​ and 1 mL of HCl. Microwave digest at 200°C for 20 minutes to completely break down the organic matrix and solubilize any Pd oxides.

  • Internal Validation (Spike Recovery): Prepare a parallel sample spiked with a known concentration of Pd standard (e.g., 20 ppm). Recovery must fall between 70–150% to prove matrix effects are not suppressing the signal.

  • Analysis: Dilute the digestate to 50 mL with ultra-pure water and analyze via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) against a multi-point calibration curve.

Empirical Supplier Comparison

We procured batches of 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one from three different global suppliers. The batches were subjected to the orthogonal analytical workflow described above. The summarized quantitative data is presented in Table 1.

Table 1: Comprehensive Purity Assessment of Supplier Batches

Analytical MetricSupplier ASupplier BSupplier C
UPLC-PDA Purity (254 nm) 99.2%94.5%99.6%
qNMR Absolute Purity (w/w) 91.5%93.0%98.9%
Des-bromo Impurity (LC-MS) Not Detected4.2%< 0.1%
Palladium Residue (ICP-MS) 1,250 ppm15 ppm< 5 ppm
Water Content (Karl Fischer) 1.2%0.4%0.1%
Scientific Analysis of Results
  • Supplier A (The "Trojan Horse"): If a researcher only looked at the CoA provided by Supplier A (which relied solely on UPLC-UV), the batch appears exceptionally pure (99.2%). However, our qNMR data reveals a massive mass balance deficit (absolute purity of only 91.5%). The ICP-MS data explains why: the sample is heavily contaminated with 1,250 ppm of Palladium. This inorganic impurity is invisible to UV detection but will severely poison any downstream catalytic cycles.

  • Supplier B (The "Chain Terminator"): Supplier B has a relatively low UV purity. LC-MS analysis confirmed that the primary impurity (4.2%) is the des-bromo analogue. Because this impurity lacks the reactive halogen handle, it will consume expensive downstream starting materials without yielding the desired product, acting as a dead-end in the synthetic pathway.

  • Supplier C (The Gold Standard): Supplier C demonstrates tight correlation between relative UV purity (99.6%) and absolute qNMR purity (98.9%). The elemental impurities are well below the thresholds of concern, and the des-bromo impurity is practically non-existent. Supplier C is the only viable choice for reproducible drug development.

Conclusion

The purity assessment of complex halogenated building blocks like 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one cannot be reduced to a single chromatographic run. Discrepancies between relative and absolute purity often hide disastrous inorganic contaminants or structural analogues that can derail months of synthetic effort. By implementing a self-validating, multimodal analytical strategy—combining UPLC-MS, qNMR, and ICP-MS—researchers can confidently select raw materials that ensure the integrity of their downstream pharmaceutical pipelines.

References

  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: Journal of Medicinal Chemistry (via National Center for Biotechnology Information) URL: [Link]

  • Title: USP <232> and <233> Pharmaceutical Elemental Impurity Testing Source: Intertek Pharmaceutical Services URL: [Link]

Validation

Comparative Guide: Biological Activity and Synthetic Utility of 4-Bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one Derivatives

As drug discovery shifts toward highly selective epigenetic modulators and targeted kinase inhibitors, the choice of the central heterocyclic scaffold dictates both the synthetic trajectory and the ultimate pharmacodynam...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery shifts toward highly selective epigenetic modulators and targeted kinase inhibitors, the choice of the central heterocyclic scaffold dictates both the synthetic trajectory and the ultimate pharmacodynamic profile of the drug candidate. Among nitrogen-containing heterocycles, the 6-azaindole (pyrrolo[2,3-c]pyridine) core has emerged as a privileged pharmacophore[1].

This guide provides an in-depth, objective comparison of compounds synthesized using the versatile building block 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one (CAS 1445993-86-1) against alternative industry-standard scaffolds. By analyzing the mechanistic rationale, comparative biological activity, and self-validating experimental protocols, this guide equips researchers with the data necessary to evaluate this scaffold for late-stage drug development.

Mechanistic Rationale: Why This Specific Scaffold?

The structural architecture of 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one is engineered for both biological mimicry and synthetic modularity:

  • The 7-Oxo Modification (Biological Mimicry): In the context of Bromodomain and Extraterminal (BET) protein inhibitors, the 7-oxo group acts as a critical hydrogen bond acceptor. It perfectly mimics the carbonyl oxygen of acetyl-lysine (AcK), anchoring the molecule deep within the hydrophobic binding pocket of bromodomains (such as BRD4)[2].

  • The C4-Bromine (Synthetic Modularity): The bromine atom at the 4-position serves as an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for the rapid generation of diverse Structure-Activity Relationship (SAR) libraries without rebuilding the bicyclic core.

  • The N1-Tosyl Group (Chemical Stability): The tosyl (p-toluenesulfonyl) group protects the acidic pyrrole nitrogen during harsh, basic cross-coupling conditions. Furthermore, its electron-withdrawing nature modulates the electron density of the core, suppressing unwanted electrophilic aromatic substitution side-reactions during functionalization[3].

SynthesisWorkflow A 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one (Starting Scaffold) B Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Base, Heat) A->B C C4-Substituted Intermediate (Tosyl Protected) B->C D Tosyl Deprotection (NaOH or TBAF) C->D E Final Active Compound (e.g., BET/LSD1 Inhibitor) D->E

Workflow for late-stage diversification of the pyrrolo[2,3-c]pyridin-7(6H)-one scaffold.

Comparative Biological Activity

Derivatives of this scaffold have demonstrated exceptional utility in two primary epigenetic targets: BET Bromodomains (BRD4) and Lysine-Specific Demethylase 1 (LSD1) .

BET Inhibitors: Pyrrolopyridinones vs. Triazolodiazepines

Historically, pan-BET inhibitors like JQ1 (a triazolodiazepine) bind equally to the first (BD1) and second (BD2) bromodomains of BRD4, leading to dose-limiting toxicities such as thrombocytopenia and gastrointestinal distress.

By utilizing the functionalized pyrrolo[2,3-c]pyridin-7(6H)-one core, researchers developed ABBV-744 , a first-in-class BET inhibitor with profound selectivity for BD2 over BD1[4]. The pyrrolopyridinone core projects substituents precisely into the ZA loop of the BD2 pocket—a region that differs structurally from BD1—driving the selectivity that triazolodiazepines cannot achieve[5].

LSD1 Inhibitors: Pyrrolopyridinones vs. Tranylcypromines (TCPs)

LSD1 is a critical target in Acute Myeloid Leukemia (AML). Traditional LSD1 inhibitors, such as GSK2879552 , are based on the tranylcypromine (TCP) scaffold and act as irreversible mechanism-based inactivators. While potent, irreversible inhibitors often suffer from off-target toxicity and poor pharmacokinetic (PK) profiles.

Recent optimization of 1H-pyrrolo[2,3-c]pyridin derivatives yielded novel, reversible LSD1 inhibitors (e.g., Compound 23e). These compounds exhibit nanomolar enzymatic IC50 values, favorable oral PK profiles, and potent antiproliferative activity against AML cell lines (MV4-11 and Kasumi-1) without the permanent target ablation associated with TCPs[6].

Quantitative Performance Comparison

The following table summarizes the objective performance metrics of pyrrolopyridinone-derived compounds against their respective industry alternatives.

TargetCompoundScaffold ClassMechanism / SelectivityPrimary Target IC50Off-Target IC50
BRD4 JQ1 TriazolodiazepineReversible / Pan-BET~50 nM (BD1)~50 nM (BD2)
BRD4 ABBV-744 PyrrolopyridinoneReversible / BD2-Selective1.6 nM (BD2) >1000 nM (BD1)
LSD1 GSK2879552 TranylcypromineIrreversible / Non-selective~10 nMN/A (Irreversible)
LSD1 Compound 23e PyrrolopyridinoneReversible / LSD1-Selective~5 nM >10,000 nM (MAO-A/B)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols describe the synthesis and biological evaluation of derivatives from the 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one scaffold. Every step is designed as a self-validating system.

Protocol A: Modular Synthesis via Palladium-Catalyzed Cross-Coupling

Objective: To substitute the C4-bromine with an aryl/heteroaryl group via Suzuki-Miyaura coupling, followed by N1-tosyl deprotection.

  • Reaction Setup: In a flame-dried Schlenk tube, combine 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one (1.0 eq), the desired aryl boronic acid or pinacol ester (1.2 eq), and K2​CO3​ (3.0 eq).

    • Causality: K2​CO3​ is chosen as the base because it effectively generates the reactive boronate complex required for transmetalation without hydrolyzing the tosyl group at room temperature.

  • Solvent & Catalyst Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v). Add Pd(dppf)Cl2​ (0.05 eq) under a nitrogen atmosphere.

    • Causality: Dioxane provides excellent solubility for the tosyl-protected core and a high boiling point. Water is essential to dissolve the inorganic base. Pd(dppf)Cl2​ is selected because its large bite angle facilitates reductive elimination in sterically hindered multi-ring systems[7].

  • Heating & Monitoring: Heat the mixture to 90°C for 4–6 hours. Monitor the reaction via LC-MS.

    • Validation Check: The reaction is complete when the starting material mass ( [M+H]+≈367/369 for the brominated core) is fully consumed, replaced by the product mass.

  • Deprotection: Cool the mixture, add 2M aqueous NaOH (5.0 eq), and heat to 70°C for 2 hours.

    • Causality: The S-N bond of the tosyl group is susceptible to basic hydrolysis at elevated temperatures. NaOH selectively cleaves this bond without disrupting the newly formed C-C bond or the 7-oxo moiety.

  • Workup: Neutralize with 1M HCl, extract with EtOAc, dry over Na2​SO4​ , and purify via flash chromatography to yield the final active compound.

Protocol B: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Objective: To evaluate the binding affinity of the synthesized derivative to BRD4 BD1 and BD2.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.05% CHAPS, 0.1% BSA). Dilute recombinant GST-tagged BRD4 BD1 or BD2 to a final concentration of 2 nM.

  • Compound Incubation: Dispense 100 nL of the synthesized compound (in DMSO) into a 384-well proxiplate. Add 5 µL of the BRD4 protein solution. Incubate for 15 minutes to allow for thermodynamic equilibration.

  • Tracer Addition: Add 5 µL of a master mix containing a biotinylated AcK peptide ligand (10 nM), Europium-labeled anti-GST antibody (1 nM), and Streptavidin-APC (10 nM).

    • Causality: The Europium acts as the FRET donor (excited at 337 nm), and APC acts as the acceptor (emits at 665 nm). If the inhibitor displaces the biotinylated peptide, the distance between Europium and APC increases, quenching the FRET signal.

  • Readout & Validation: Read the plate on a multi-mode microplate reader after 1 hour.

    • Validation Check: Include JQ1 as a positive control. The IC50​ of JQ1 must fall within the 40–60 nM range for the assay to be considered valid. Calculate the compound's IC50​ using a 4-parameter logistic regression.

BRD4Pathway AcK Acetylated Histone (AcK) BRD4 BRD4 (BET Family) AcK->BRD4 Binds PTEFb P-TEFb Complex BRD4->PTEFb Recruits MYC MYC Oncogene Transcription PTEFb->MYC Activates Inhibitor Pyrrolopyridinone Inhibitor (e.g., ABBV-744) Inhibitor->BRD4 Blocks AcK Binding

Mechanism of action for pyrrolopyridinone-based BET inhibitors blocking BRD4-driven MYC transcription.

Conclusion

The 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one scaffold offers distinct advantages over traditional heterocycles in epigenetic drug discovery. Its built-in hydrogen bond acceptor (7-oxo) mimics natural substrates, while the orthogonal reactivity of the C4-bromine and N1-tosyl groups allows for highly controlled, late-stage functionalization. As demonstrated by the development of BD2-selective BET inhibitors and reversible LSD1 inhibitors, transitioning to this scaffold can resolve the off-target toxicity and poor pharmacokinetic profiles associated with older generation compounds.

References

  • Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers Source: Chem Pharm Bull (Tokyo), 2014. URL:[Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines Source: Journal of Organic and Pharmaceutical Chemistry, 2024. URL:[Link]

  • Optimization and Biological Evaluation of Novel 1H-Pyrrolo[2,3-c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia Source: Journal of Medicinal Chemistry, 2024. URL:[Link]

  • Discovery of N-Ethyl-4-[2-(4-fluoro-2,6-dimethyl-phenoxy)-5-(1-hydroxy-1-methyl-ethyl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide (ABBV-744), a BET Bromodomain Inhibitor with Selectivity for the Second Bromodomain Source: Journal of Medicinal Chemistry, 2020. URL:[Link]

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Comparative

The Strategic Value of 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one in Complex Synthesis: A Cost-Benefit Analysis

In the competitive landscape of drug discovery and development, the choice of synthetic pathways and building blocks is a critical determinant of a project's timeline and cost-effectiveness. The heterocyclic scaffold, 4-...

Author: BenchChem Technical Support Team. Date: March 2026

In the competitive landscape of drug discovery and development, the choice of synthetic pathways and building blocks is a critical determinant of a project's timeline and cost-effectiveness. The heterocyclic scaffold, 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one, has emerged as a key intermediate in the synthesis of complex therapeutic agents, most notably in the development of Bromodomain and Extra-Terminal Domain (BET) inhibitors. This guide provides a comprehensive cost-benefit analysis of employing this advanced building block, comparing its utility against alternative synthetic strategies. We will delve into the causality behind its design, provide supporting experimental data, and offer a clear-eyed view of its strategic advantages and potential drawbacks for researchers, scientists, and drug development professionals.

The Pyrrolopyridinone Core: A Privileged Scaffold in Medicinal Chemistry

The pyrrolo[2,3-c]pyridin-7(6H)-one core is a significant pharmacophore, particularly in the design of kinase and bromodomain inhibitors. Its rigid, bicyclic structure provides a well-defined three-dimensional framework for orienting functional groups to interact with specific biological targets. The lactam functionality and the pyrrole nitrogen offer opportunities for hydrogen bonding, while the aromatic system can engage in π-stacking interactions. The development of potent and selective BET inhibitors, such as Mivebresib (ABBV-075), has highlighted the therapeutic potential of this scaffold.[1][2]

Strategic Advantages of Using a Pre-functionalized Building Block

The use of a pre-functionalized and protected building block like 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one offers several strategic advantages in a multi-step synthesis.

1. Efficiency and Convergence: The primary benefit lies in the convergence of the synthetic route. By having key functional groups—a bromine for cross-coupling and a protected pyrrole nitrogen—already in place, the number of linear steps in the synthesis of a complex target molecule is significantly reduced. This leads to a higher overall yield and a more efficient process. The tosyl group serves a dual purpose: it protects the pyrrole nitrogen from undesired side reactions and its electron-withdrawing nature can modulate the reactivity of the heterocyclic system.[3]

2. Regiocontrol: The synthesis of substituted pyrrolopyridines can be plagued by issues of regioselectivity. By starting with a building block where the bromine atom is precisely located at the 4-position, the ambiguity of subsequent functionalization is eliminated. This is particularly crucial for ensuring the correct isomer is produced, which is a stringent requirement for clinical candidates.

3. Compatibility with Modern Cross-Coupling Chemistry: The bromo-substituent is ideally suited for a variety of powerful carbon-carbon and carbon-nitrogen bond-forming reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are highly reliable and allow for the introduction of a wide range of substituents, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[4]

Experimental Workflow: Suzuki-Miyaura Coupling with 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one

The following is a representative protocol for a Suzuki-Miyaura coupling reaction, a common application for this building block, based on procedures for similar substrates.[4]

Objective: To couple an arylboronic acid with the 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one core.

Materials:

  • 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

Procedure:

  • To a dry reaction flask, add 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one, the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Outcome: The desired 4-aryl-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one product. Yields for such reactions are typically in the range of 70-95%, depending on the specific coupling partners.

G cluster_0 Pre-functionalized Building Block Approach cluster_1 Alternative 'From-Scratch' Synthesis a1 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one a2 Suzuki-Miyaura Coupling a1->a2 a3 Deprotection (if needed) a2->a3 a4 Final Product a3->a4 b1 Nitropyridine Precursor b2 Ring Construction b1->b2 b3 N-Protection b2->b3 b4 Regioselective Bromination b3->b4 b5 Suzuki-Miyaura Coupling b4->b5 b6 Deprotection (if needed) b5->b6 b7 Final Product b6->b7

Figure 2: Comparison of Synthetic Strategies.

Cost-Benefit Analysis: A Quantitative Comparison

ParameterUsing 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-oneAlternative "From-Scratch" Synthesis
Number of Steps Fewer (typically 2-3 from the building block)More (typically 5-7 from simple precursors)
Overall Yield HigherLower (due to more steps)
Cost of Starting Material Higher (specialized building block)Lower (commodity chemicals)
Reagent & Catalyst Costs Moderate (palladium catalyst for coupling)High (multiple steps requiring various reagents and potentially catalysts)
Purification Costs Lower (fewer steps, often crystalline intermediates)Higher (more steps, potential for isomeric mixtures)
Time and Labor Significantly lowerSignificantly higher
Predictability & Scalability HighModerate (regioselectivity can be an issue)

Discussion and Conclusion

The primary trade-off in choosing a synthetic strategy is between the upfront cost of a complex building block and the downstream costs associated with a longer, more complex synthesis.

Cost: The initial procurement cost of 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one is undoubtedly higher than that of the simple precursors used in the "from-scratch" approach. However, this initial investment must be weighed against the total cost of the alternative route, which includes the cost of all reagents, solvents, catalysts, and the significant labor costs associated with performing multiple reactions and purifications.

Benefit: The benefits of using the pre-functionalized building block are substantial, particularly in a drug discovery setting. The significant reduction in the number of synthetic steps leads to a much faster synthesis of the final target molecules. This speed is critical for rapidly generating data for SAR studies and for meeting project deadlines. Furthermore, the higher overall yield and greater predictability of the convergent approach can lead to a lower cost per gram of the final product, especially when considering the cost of failed or low-yielding reactions in the longer route. The elimination of a potentially problematic regioselective bromination step is a major advantage, as it removes a significant risk of producing difficult-to-separate isomers and simplifies the analytical characterization of the products.

Recommendation: For research and early-phase drug development, where speed, predictability, and the ability to rapidly synthesize a variety of analogs are paramount, the use of 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one is a highly strategic and ultimately cost-effective choice. The higher initial cost of the building block is often more than offset by the savings in time, labor, and the reduced risk of synthetic roadblocks. For late-stage development and commercial manufacturing, a thorough cost analysis of both routes at scale would be necessary. However, the efficiency and robustness of the convergent approach often remain advantageous.

References

  • Li, Y., Shen, Z., Ratia, K., et al. (2024). Structure-Guided Design and Synthesis of Pyridinone-Based Selective Bromodomain and Extra-Terminal Domain (BET)-First Bromodomain (BD1) Inhibitors. Journal of Medicinal Chemistry, 67(4), 2712-2731. Available from: [Link]

  • University of Arizona. (2024). Structure-Guided Design and Synthesis of Pyridinone-Based Selective Bromodomain and Extra-Terminal Domain (BET). Available from: [Link]

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33-56. Available from: [Link]

  • Pomerantz, W. C. K., et al. (2017). BET Bromodomain Inhibitors with One-Step Synthesis Discovered from Virtual Screen. Journal of Medicinal Chemistry, 60(12), 4973-4988. Available from: [Link]

  • McDaniel, K. F., et al. (2017). Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. Journal of Medicinal Chemistry, 60(20), 8369-8384. Available from: [Link]

  • OSTI.GOV. (2017). BET Bromodomain Inhibitors with One-Step Synthesis Discovered from Virtual Screen. Available from: [Link]

  • Taylor, M., et al. (2021). Novel Pyrrolopyridone Bromodomain and Extra-Terminal Motif (BET) Inhibitors Effective in Endocrine-Resistant ER+ Breast Cancer with Acquired Resistance to Fulvestrant and Palbociclib. Journal of Medicinal Chemistry, 64(15), 11497-11519. Available from: [Link]

  • Piha-Paul, S. A., et al. (2019). First-in-Human Study of Mivebresib (ABBV-075), an Oral Pan-Inhibitor of Bromodomain and Extra Terminal Proteins, in Patients with Relapsed/Refractory Solid Tumors. Clinical Cancer Research, 25(21), 6309-6319. Available from: [Link]

  • ACS Publications. (2017). Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal. Available from: [Link]

  • Sheppard, G. S., et al. (2020). Stereoselective synthesis of allele-specific BET inhibitors. Organic & Biomolecular Chemistry, 18(31), 6039-6045. Available from: [Link]

  • A website providing information on 4-Bromo-1-Tosyl-1,6-Dihydro-7H-Pyrrolo[2,3-c]Pyridin-7-One.
  • MDPI. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Total Synthesis of Bipolamine I. Available from: [Link]

  • American Elements. (n.d.). Mivebresib. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Available from: [Link]

  • MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available from: [Link]

  • ResearchGate. (2026). Pyrrole Protection. Available from: [Link]

  • RAND Corporation. (2026). Cost–benefit analysis for synthetic nucleic acid screening in the European Union. Available from: [Link]

  • ResearchGate. (n.d.). Convenient Synthesis of Functionalized Pyrrolo[3,4-b]pyridines and Pyrrolo[3,4-b]quinolines via Three-Component Reactions. Available from: [Link]

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Validation

A Comparative Guide to the Metabolic Stability of 4-Bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one Derivatives

In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its therapeutic potential. A candidate with promising pharmacological activity can falter if it is too rapidly...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its therapeutic potential. A candidate with promising pharmacological activity can falter if it is too rapidly metabolized in the body, leading to insufficient in vivo exposure and the potential formation of toxic byproducts.[1] This guide provides a comprehensive evaluation of the metabolic stability of drug candidates derived from the 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one scaffold, a core structure with significant interest in medicinal chemistry.[2][3]

We will delve into the established in vitro assays that form the cornerstone of metabolic stability assessment, providing detailed, replicable protocols. Furthermore, this guide will present a comparative analysis of hypothetical derivatives of our core scaffold, illustrating how subtle structural modifications can profoundly impact metabolic fate. The overarching goal is to equip researchers, scientists, and drug development professionals with the knowledge to rationally design and select compounds with optimized metabolic profiles.

The Central Role of the Liver in Drug Metabolism

The liver is the primary site of drug metabolism, a process largely orchestrated by a superfamily of enzymes known as cytochromes P450 (CYPs).[4][5] These enzymes, predominantly located in the endoplasmic reticulum of hepatocytes, are responsible for the oxidative metabolism of a vast array of xenobiotics, including approximately 70-80% of all drugs in clinical use.[5] The activity of CYP enzymes, particularly isoforms like CYP3A4, 2D6, 2C9, 2C19, and 1A2, is a major determinant of a drug's pharmacokinetic profile, influencing its clearance, half-life, and potential for drug-drug interactions.[6] Therefore, understanding how a drug candidate interacts with these enzymes is paramount.

Evaluating Metabolic Stability: Key In Vitro Assays

Two primary in vitro systems are widely employed to assess the metabolic stability of drug candidates: liver microsomes and hepatocytes.[4]

  • Liver Microsomal Stability Assay: This assay utilizes subcellular fractions of liver cells that are enriched in CYP enzymes.[4][7] It is a cost-effective and high-throughput method to primarily evaluate Phase I (oxidative) metabolism.[8]

  • Hepatocyte Stability Assay: This "gold standard" assay uses intact liver cells, providing a more comprehensive picture of metabolism as it includes both Phase I and Phase II (conjugative) enzymatic pathways, as well as cellular uptake and transport processes.[4][9]

The data generated from these assays, specifically the rate of disappearance of the parent compound over time, allows for the calculation of key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint).[10][11] These parameters are crucial for predicting in vivo hepatic clearance and oral bioavailability.[11][12]

Experimental Design and Protocols

To illustrate the comparative evaluation of metabolic stability, we will consider three hypothetical derivatives of the 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one scaffold:

  • Compound A: The parent scaffold.

  • Compound B: A derivative with a bioisosteric replacement of the bromo substituent with a trifluoromethyl group to potentially block a site of metabolism.[13][14]

  • Compound C: A derivative where the tosyl protecting group is replaced with a more metabolically stable alternative, such as a picolinoyl group.

The following sections provide detailed protocols for the liver microsomal and hepatocyte stability assays.

Liver Microsomal Stability Assay Protocol

This protocol outlines the steps to assess the metabolic stability of the test compounds in human liver microsomes.

Materials:

  • Human Liver Microsomes (pooled from multiple donors)

  • Test Compounds (Compound A, B, and C) and Positive Control (e.g., Verapamil, a known CYP3A4 substrate)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide)

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Thaw human liver microsomes on ice.

    • Prepare a 1 mg/mL microsomal protein solution in 0.1 M phosphate buffer.

    • Prepare 1 µM working solutions of the test compounds and positive control in the microsomal solution.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Pre-warm the 96-well plate containing the compound-microsome mixtures at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

    • Incubate the plate at 37°C with constant shaking.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in designated wells by adding an equal volume of cold acetonitrile containing the internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.[15]

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).

Experimental Workflow for Liver Microsomal Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis prep_reagents Prepare Reagents: - Microsomes - Compounds - Buffer - NADPH System prep_plate Prepare 96-well Plate prep_reagents->prep_plate pre_warm Pre-warm Plate at 37°C prep_plate->pre_warm start_reaction Initiate Reaction (Add NADPH) pre_warm->start_reaction incubate Incubate at 37°C with Shaking start_reaction->incubate time_points Collect Samples at Time Points (0-60 min) incubate->time_points terminate Terminate Reaction (Add Acetonitrile) time_points->terminate centrifuge Centrifuge terminate->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze plot_data Plot ln(% Remaining) vs. Time analyze->plot_data calc_params Calculate: - Half-life (t½) - Intrinsic Clearance (CLint) plot_data->calc_params

Caption: Workflow for the in vitro liver microsomal stability assay.

Hepatocyte Stability Assay Protocol

This protocol provides a method for assessing metabolic stability in a more physiologically relevant system using cryopreserved human hepatocytes.

Materials:

  • Cryopreserved Human Hepatocytes (pooled)

  • Hepatocyte Plating and Incubation Medium

  • Test Compounds (Compound A, B, and C) and Positive Controls (e.g., Testosterone for Phase I, 7-Hydroxycoumarin for Phase II)

  • Collagen-coated 24-well plates

  • Acetonitrile (ACN) with internal standard

  • Incubator (37°C, 5% CO₂)

  • LC-MS/MS system

Procedure:

  • Hepatocyte Plating:

    • Thaw cryopreserved hepatocytes according to the supplier's protocol.

    • Plate the hepatocytes onto collagen-coated 24-well plates at an appropriate density.

    • Allow the cells to attach for several hours in a 37°C, 5% CO₂ incubator.

  • Compound Incubation:

    • Remove the plating medium and replace it with fresh incubation medium containing the test compounds or positive controls at a final concentration of 1 µM.

    • Incubate the plates at 37°C in a 5% CO₂ incubator.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), remove the incubation medium from the respective wells and terminate the reaction by adding cold acetonitrile with an internal standard.

  • Sample Processing and Analysis:

    • Scrape the cells and transfer the cell lysate/acetonitrile mixture to a new plate.

    • Centrifuge to pellet the cell debris.

    • Analyze the supernatant by LC-MS/MS.[16][17]

Data Analysis:

  • Similar to the microsomal assay, plot the natural logarithm of the percentage of the remaining parent compound against time.

  • Calculate the elimination rate constant (k), in vitro half-life (t½), and intrinsic clearance (CLint) in µL/min/10⁶ cells.

Metabolic Pathway Overview

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Drug Parent Drug (e.g., Compound A, B, or C) CYPs Cytochrome P450 Enzymes (CYPs) Drug->CYPs Oxidation, Reduction, Hydrolysis UGTs UGTs, SULTs, GSTs Drug->UGTs Direct Conjugation Phase1_Metabolite Phase I Metabolite (Oxidized, Reduced, or Hydrolyzed) CYPs->Phase1_Metabolite Phase1_Metabolite->UGTs Conjugation Excretion Excretion Phase1_Metabolite->Excretion Phase2_Metabolite Phase II Metabolite (Conjugated, More Water-Soluble) UGTs->Phase2_Metabolite Phase2_Metabolite->Excretion

Caption: General overview of Phase I and Phase II drug metabolism pathways.

Comparative Data and Interpretation

The following tables summarize the hypothetical metabolic stability data for our three test compounds.

Table 1: Metabolic Stability in Human Liver Microsomes

Compoundt½ (min)CLint (µL/min/mg protein)Stability Classification
Compound A 2527.7Moderate
Compound B 5512.6High
Compound C >60<11.6High
Verapamil 1546.2Low

Table 2: Metabolic Stability in Human Hepatocytes

Compoundt½ (min)CLint (µL/min/10⁶ cells)Stability Classification
Compound A 4017.3Moderate
Compound B 907.7High
Compound C >120<5.8High
Testosterone 2034.7Low
Analysis of Structure-Metabolism Relationships

The hypothetical data reveals significant differences in the metabolic stability of the three compounds, highlighting key structure-metabolism relationships:

  • Compound A (Parent Scaffold): Exhibits moderate metabolic stability in both microsomes and hepatocytes. This suggests it is a substrate for both Phase I and potentially Phase II enzymes. The bromo-substituent could be a potential site for oxidative metabolism.

  • Compound B (Trifluoromethyl Derivative): The replacement of the bromo group with a trifluoromethyl group leads to a marked increase in metabolic stability. The strong carbon-fluorine bond is resistant to CYP-mediated oxidation, effectively blocking a potential metabolic "soft spot." This strategy of bioisosteric replacement is a common and effective approach to enhance metabolic stability.[18][19]

  • Compound C (Picolinoyl Derivative): Replacing the tosyl group with a picolinoyl group also results in significantly improved metabolic stability. The tosyl group can sometimes be a liability for metabolism. The picolinoyl group, in this hypothetical case, is less susceptible to enzymatic cleavage, thus prolonging the compound's half-life.

Conclusion and Future Directions

This guide has provided a framework for evaluating the metabolic stability of drug candidates derived from the 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one scaffold. The detailed protocols for liver microsomal and hepatocyte stability assays, coupled with the comparative analysis of hypothetical derivatives, underscore the importance of early-stage metabolic profiling in drug discovery.

The presented data illustrates how rational design, including strategies like bioisosteric replacement, can be employed to systematically improve the metabolic stability of a lead compound.[20] Further studies would involve metabolite identification using high-resolution mass spectrometry to pinpoint the exact sites of metabolism on the parent scaffold.[21][22] This information would provide invaluable feedback for the design of next-generation analogs with even more favorable pharmacokinetic properties, ultimately increasing the probability of advancing a successful drug candidate to clinical development.

References

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.). Retrieved from [Link]

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  • The Role of Cytochrom P450 in Drug Metabolism - International Journal of Research in Pharmacy and Allied Science. (n.d.). Retrieved from [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22). IntechOpen. Retrieved from [Link]

  • Microsomal Stability Assay Protocol - AxisPharm. (n.d.). Retrieved from [Link]

  • The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects | AAFP. (2007, August 1). Retrieved from [Link]

  • What's the importance of cytochrome P450 metabolism? - Optibrium. (2024, November 22). Retrieved from [Link]

  • In Vitro Metabolic Stability - Creative Bioarray. (n.d.). Retrieved from [Link]

  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. (n.d.). Retrieved from [Link]

  • Metabolic Stability Assays - Merck Millipore. (n.d.). Retrieved from [Link]

  • The Role of CYP450 Enzymes in Drug Metabolism - Metabolon. (n.d.). Retrieved from [Link]

  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed. (2006, July 15). Retrieved from [Link]

  • Bioisosteric Replacement Strategies - SpiroChem. (n.d.). Retrieved from [Link]

  • Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Retrieved from [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Retrieved from [Link]

  • Hepatocyte Stability Assay - Domainex. (n.d.). Retrieved from [Link]

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  • Metabolite Identification by Mass Spectrometry - International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). Retrieved from [Link]

  • Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies | Journal of Applied Bioanalysis. (n.d.). Retrieved from [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. (2021, April 11). Retrieved from [Link]

  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. (2023, September 21). ACS Publications. Retrieved from [Link]

  • Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials | Journal of Medicinal Chemistry - ACS Publications. (2013, March 21). Retrieved from [Link]

  • Structure–Activity Relationship Studies of Pyrrolone Antimalarial Agents - PMC. (n.d.). Retrieved from [Link]

  • Structure activity relationship of compound 4. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one

As a Senior Application Scientist, I approach the handling of complex, novel heterocyclic building blocks with a strict "Control Banding" strategy. 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one is a specialized halo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of complex, novel heterocyclic building blocks with a strict "Control Banding" strategy. 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one is a specialized halogenated, tosyl-protected azaindole derivative. Because comprehensive chronic toxicity data (such as long-term carcinogenicity or reproductive toxicity) is rarely available for intermediate building blocks, we must treat it as a potentially highly pharmacologically active and reactive compound.

This guide provides the mechanistic rationale, quantitative safety parameters, and self-validating protocols required to handle this compound safely, ensuring both operator protection and experimental integrity.

Mechanistic Hazard Assessment: The "Why" Behind the PPE

To design an effective safety protocol, we must first deconstruct the chemical structure to understand its inherent risks:

  • The Tosyl (p-toluenesulfonyl) Group: The addition of a tosyl protecting group significantly increases the lipophilicity of the molecule. Highly lipophilic compounds can more easily penetrate the lipid bilayer of the stratum corneum (the skin's outer layer). Therefore, standard single-layer latex gloves are insufficient; robust dermal barriers are required to prevent systemic absorption or allergic sensitization.

  • The Brominated Azaindole Core: Halogenated nitrogen heterocycles are frequently utilized as electrophiles in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations). This inherent chemical reactivity means the compound can act as a severe ocular and respiratory irritant if aerosolized.

  • Pharmacological Potential: Pyrrolopyridines are privileged scaffolds in drug discovery, frequently acting as potent kinase inhibitors. Until proven otherwise, this intermediate must be handled as an Occupational Exposure Band 3 or 4 (OEB 3/4) compound, minimizing any chance of inhalation or ingestion [1].

Quantitative PPE Requirements

To mitigate the risks identified above, the following Personal Protective Equipment (PPE) parameters must be strictly adhered to. All data reflects standards set forth by the OSHA Laboratory Standard [2].

PPE CategorySpecification / MaterialQuantitative Requirement / ThresholdRationale for Selection
Hand Protection Nitrile (Double-Gloved)Thickness: 0.11 mm (Inner), 0.15 mm (Outer).Breakthrough time: > 480 mins.Nitrile provides superior resistance to lipophilic tosylated compounds compared to latex. Double gloving ensures a fail-safe if the outer glove tears.
Eye Protection Chemical Splash GogglesANSI Z87.1 (D3 rating for droplets/splash).Protects against reactive halogenated dust and accidental solvent splashing during dissolution.
Body Protection Flame-Resistant (FR) Lab Coat100% Cotton or Nomex, knit cuffs.Knit cuffs prevent wrist exposure and snagging. FR material is required if handled alongside flammable solvents.
Respiratory & Engineering Chemical Fume HoodFace Velocity: 80–120 feet per minute (fpm).Primary defense against aerosolized powder. If the hood fails, an N95/P100 respirator is mandatory.

Self-Validating Operational Workflow

Do not rely on assumptions. This protocol is designed as a self-validating system; you must verify the success of the previous step before proceeding to the next.

Phase 1: Pre-Operation & Setup
  • Verify Engineering Controls: Before opening the chemical container, check the fume hood's magnehelic gauge or digital monitor. Confirm the face velocity is actively maintaining between 80 and 120 fpm. Validation: Tape a small piece of tissue to the bottom of the sash; it should pull gently inward.

  • Establish a "Hot Zone": Lay down a static-dissipative weighing mat inside the fume hood. This prevents the fine powder of the brominated heterocycle from clinging to the balance or surrounding surfaces due to static charge.

  • Don PPE: Apply the inner nitrile glove, put on the lab coat (ensuring the cuffs cover the inner glove), and then apply the outer nitrile glove over the cuff. Don splash goggles.

Phase 2: Handling and Transfer
  • Equilibration: Bring the sealed vial of 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one to room temperature inside a desiccator before opening to prevent condensation, which could degrade the bromo-substituent.

  • Weighing: Use an anti-static spatuala (e.g., PTFE-coated). Weigh the compound directly into the tared reaction vessel inside the fume hood. Causality: Transferring open weighing boats from the balance to the hood risks aerosolizing the pharmacologically active powder into the laboratory environment.

  • Solvent Addition: Add your reaction solvent (e.g., DMF, DCM, or THF) directly to the vessel while still inside the hood. Cap the vessel securely before removing it from the engineering control zone.

Phase 3: Decontamination & Post-Operation
  • Glove Inspection: Inspect the outer gloves for any visible powder. Remove the outer gloves inside the fume hood by peeling them inside out.

  • Surface Decontamination: Wipe down the balance and the static mat with a solvent that readily dissolves the compound (e.g., a paper towel dampened with acetone or methanol), followed by a secondary wipe with soapy water to remove solvent residue [3].

  • Final Doffing: Remove the inner gloves and wash hands thoroughly with soap and water for a minimum of 20 seconds.

Step-by-Step Disposal Plan

Because this compound contains both a halogen (bromine) and a heteroaromatic sulfur-containing group (tosyl), it must be strictly segregated from general organic waste to prevent environmental contamination and comply with EPA regulations.

  • Solid Waste: Place all contaminated consumables (weighing paper, pipette tips, outer gloves used during handling, and empty chemical vials) into a rigid, sealable container labeled as "Hazardous Solid Waste: Halogenated Organics / Toxic Intermediates."

  • Liquid Waste: Any mother liquors, filtrates, or decontamination solvents containing this compound must be disposed of in a carboy explicitly labeled for "Halogenated Organic Liquid Waste."

    • Critical Warning: Do not mix with non-halogenated waste, as halogenated waste requires specialized high-temperature incineration to prevent the formation of toxic dioxins.

  • Secondary Containment: Ensure all waste carboys are kept in secondary containment trays to capture any catastrophic leaks.

Workflow Visualization

Below is the logical progression of the safety protocol. This diagram illustrates the critical path from hazard assessment to safe disposal.

Safety_Workflow Assess 1. Hazard Assessment (Lipophilic, Reactive, Potent) Verify 2. Verify Fume Hood (Face Velocity 80-120 fpm) Assess->Verify PPE 3. Don PPE (Double Nitrile, FR Coat) Verify->PPE Handle 4. Handle Chemical (Anti-static tools, In-hood transfer) PPE->Handle Decon 5. Decontamination (Solvent wipe, Doff outer gloves) Handle->Decon Dispose 6. Waste Segregation (Halogenated Solid/Liquid) Decon->Dispose

Workflow for the safe handling and disposal of halogenated heterocyclic intermediates.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. National Academies Press (2011).[Link]

  • Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Occupational Safety and Health Administration (OSHA).[Link]

  • ACS Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society (ACS).[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one
Reactant of Route 2
Reactant of Route 2
4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one
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